JMS-175-2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C23H19Cl4N5O3 |
|---|---|
分子量 |
555.2 g/mol |
IUPAC 名称 |
1-(2,6-dichlorobenzoyl)-4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C23H19Cl4N5O3/c24-13-3-1-4-14(25)18(13)21(33)30-17-11-32(23(35)19-15(26)5-2-6-16(19)27)31-20(17)22(34)29-12-7-9-28-10-8-12/h1-6,11-12,28H,7-10H2,(H,29,34)(H,30,33) |
InChI 键 |
NFMDNCVFXJZSGE-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Downstream Signaling of CX3CR1 Inhibition by JMS-17-2
Audience: Researchers, scientists, and drug development professionals.
Abstract: The chemokine receptor CX3CR1, with its exclusive ligand fractalkine (CX3CL1), is a critical signaling axis implicated in numerous physiological and pathological processes, including immune cell trafficking, neuronal-glial communication, and cancer metastasis. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by the inhibition of CX3CR1, with a specific focus on the potent and selective small-molecule antagonist, JMS-17-2. We will detail the canonical signaling cascades initiated by CX3CR1 activation, the subsequent molecular consequences of its inhibition by JMS-17-2, and present key quantitative data and experimental methodologies from seminal studies. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of targeting the CX3CL1/CX3CR1 axis.
The CX3CL1/CX3CR1 Axis: An Overview
The CX3CL1/CX3CR1 axis is unique within the chemokine system. CX3CL1 (fractalkine) is a transmembrane protein that can be cleaved by metalloproteinases, such as ADAM10 and ADAM17, to release a soluble chemotactic domain.[1] Its receptor, CX3CR1, is a G protein-coupled receptor (GPCR) expressed on various immune cells, including monocytes, natural killer cells, T cells, and microglia, as well as on certain cancer cells.[2][3] The interaction between CX3CL1 and CX3CR1 mediates crucial biological functions such as cell adhesion, migration, and survival.[1][4]
Canonical Downstream Signaling of CX3CR1 Activation
Upon binding of CX3CL1, CX3CR1 undergoes a conformational change, leading to the dissociation of the associated heterotrimeric G protein into its Gα and Gβγ subunits.[2][5] This event triggers a cascade of downstream signaling pathways that regulate diverse cellular functions.[2] Key activated pathways include:
-
PI3K/Akt Pathway: Activation of Phosphoinositide 3-kinase (PI3K) leads to the phosphorylation and activation of Akt (also known as Protein Kinase B or PKB). This pathway is fundamental in promoting cell survival and proliferation and inhibiting apoptosis.[1][2][4]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, is also stimulated. This pathway plays a crucial role in cell proliferation, migration, and differentiation.[1][2]
-
JAK/STAT Pathway: The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, specifically JAK2/STAT3, can be activated, influencing processes like epithelial-mesenchymal transition (EMT).[2][5]
-
Src/FAK Pathway: This pathway is involved in cell adhesion, migration, and invasion.[2][6]
-
NF-κB Pathway: Activation of the PI3K/Akt pathway can further lead to the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses and cell survival.[2]
-
Calcium Mobilization: CX3CR1 activation also results in the mobilization of intracellular calcium (Ca2+), a ubiquitous second messenger.[2][4]
JMS-17-2: A Potent CX3CR1 Antagonist
JMS-17-2 is a novel, potent, and selective small-molecule antagonist of CX3CR1.[7][8] It was developed to interfere with the role of CX3CR1 in cancer metastasis, particularly the process where circulating tumor cells (CTCs) exit the bloodstream to colonize secondary sites.[7][9] Preclinical studies have demonstrated its efficacy in impairing metastatic seeding and colonization of breast and pancreatic cancer cells.[7][10]
Downstream Signaling Effects of JMS-17-2 Mediated CX3CR1 Inhibition
By binding to CX3CR1, JMS-17-2 prevents its activation by CX3CL1, thereby blocking the initiation of downstream signaling cascades. The primary and most well-documented effects are on the MAPK/ERK and PI3K/Akt pathways.
Inhibition of MAPK/ERK and PI3K/Akt Pathways
The most direct signaling consequence of CX3CR1 inhibition by JMS-17-2 is the potent, dose-dependent inhibition of ERK phosphorylation.[7][11][12] Studies in breast cancer cell lines show that concentrations of JMS-17-2 effective at blocking ERK phosphorylation also significantly reduce cancer cell migration.[7][12] Similarly, in pancreatic ductal adenocarcinoma models, JMS-17-2 has been shown to impede cell motility and invasion by inhibiting AKT phosphorylation.[11]
Alterations in Gene Expression
Beyond direct signal transduction, inhibition of CX3CR1 by JMS-17-2 leads to significant changes in the expression of genes crucial for tumorigenesis. A comparative transcriptome analysis of tumors from JMS-17-2-treated animals and those with CRISPRi-silenced CX3CR1 revealed a common set of altered genes.[7] Notably, this included a strong downregulation of NOTCH3 and a significant deregulation of the broader Notch signaling pathway.[7] Among the consistently altered genes, WNT5a was the only one found to be up-regulated.[7]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of JMS-17-2.
Table 1: Potency and Efficacy of JMS-17-2
| Parameter | Value | Cell Line/Model | Reference |
| IC₅₀ | 0.32 nM | Breast Cancer Cells | [13] |
| Inhibition of ERK Phosphorylation | Dose-dependent | SKBR3 Breast Cancer Cells | [7] |
| Reduction of Skeletal Tumors | Dramatic reduction | SCID Mice (Breast Cancer) | [13] |
| Reduction of Disseminated Tumor Cells (DTCs) | Significant decrease | Mice (Breast Cancer) | [7] |
Table 2: Gene Expression Changes with JMS-17-2 Treatment
| Gene | Regulation | Fold Change | Model System | Reference |
| NOTCH3 | Down-regulated | > 3-fold | Breast Cancer Xenograft | [7] |
| WNT5a | Up-regulated | N/A | Breast Cancer Xenograft | [7] |
| Overall Gene Changes | ~330 genes significantly altered | > 3-fold for 46 genes | Breast Cancer Xenograft | [7] |
Key Experimental Protocols
In Vitro Analysis of Downstream Signaling (ERK Phosphorylation)
This protocol is adapted from studies investigating the effect of JMS-17-2 on CX3CR1 signaling in breast cancer cells.[7]
-
Cell Culture and Starvation: SKBR3 human breast cancer cells are cultured to ~80% confluency. Prior to stimulation, cells are serum-starved for four hours to reduce baseline signaling activity.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of JMS-17-2 (e.g., 1 nM, 10 nM, 100 nM) or vehicle control for 30 minutes at 37°C.
-
Ligand Stimulation: Recombinant human fractalkine (CX3CL1) is added to the media at a final concentration of 50 nM for 5 minutes to stimulate CX3CR1.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Cell lysates are quantified for protein concentration (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (as a loading control).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Quantification: Densitometry is used to quantify the band intensities. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
In Vivo Model of Metastatic Seeding
This protocol describes a preclinical animal model used to assess the effect of JMS-17-2 on the colonization of bone by circulating tumor cells.[7]
-
Cell Preparation: MDA-MB-231 human breast cancer cells, engineered to express fluorescent (e.g., GFP) and bioluminescent (e.g., luciferase) markers, are harvested.
-
Treatment Groups:
-
Control Group: Cells are incubated with a vehicle control.
-
JMS-17-2 Pre-incubation Group: Cells are pre-incubated with JMS-17-2 (e.g., 10 nM) prior to injection.
-
JMS-17-2 Systemic Administration Group: Animals receive intraperitoneal (i.p.) injections of JMS-17-2 (e.g., 10 mg/kg) before and after cell inoculation.
-
-
Cell Inoculation: Anesthetized immunodeficient mice (e.g., SCID mice) are inoculated with the prepared cancer cells via the left cardiac ventricle to introduce them into the arterial circulation.
-
Monitoring:
-
Short-term (24 hours): Animals are euthanized, and bones (tibiae and femora) are harvested to detect and enumerate disseminated tumor cells (DTCs) using fluorescence microscopy.
-
Long-term (weeks): Tumor growth and burden are monitored weekly using in vivo bioluminescence imaging.
-
-
Endpoint Analysis: At the end of the study, necropsy is performed to confirm the presence of tumors in the skeleton and visceral organs. Tissues can be harvested for further analysis (e.g., histology, gene expression).
Conclusion
JMS-17-2 is a highly effective antagonist of the CX3CR1 receptor. Its mechanism of action involves the direct blockade of downstream signaling, most notably inhibiting the phosphorylation of ERK and Akt. This disruption of canonical CX3CL1/CX3CR1 signaling translates into significant anti-metastatic effects in preclinical models, underscored by alterations in key cancer-related gene expression programs like the Notch pathway. The data presented herein provide a strong rationale for the continued development of CX3CR1 antagonists as a therapeutic strategy for metastatic cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. CX3CR1 + CD8 + T cells: Key players in antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Fractalkine (CX3CL1) and Its Receptor CX3CR1: A Promising Therapeutic Target in Chronic Kidney Disease? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Regulation and biological functions of the CX3CL1-CX3CR1 axis and its relevance in solid cancer: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. medchemexpress.com [medchemexpress.com]
JMS-17-2: A Potent and Selective CX3CR1 Antagonist for Metastatic Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of JMS-17-2, a novel, potent, and selective small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1). Recent research has highlighted the critical role of the CX3CR1 and its ligand, fractalkine (CX3CL1), in the progression of metastatic diseases, particularly in breast cancer.[1][2] JMS-17-2 has emerged as a promising therapeutic agent by effectively impairing the seeding and colonization of metastatic cancer cells.[1][2][3] This document details the mechanism of action, quantitative data, experimental protocols, and key signaling pathways associated with JMS-17-2.
Mechanism of Action
JMS-17-2 functions by directly antagonizing the CX3CR1 receptor, a G-protein coupled receptor (GPCR).[1][4] The binding of the natural ligand, CX3CL1, to CX3CR1 typically activates several downstream signaling cascades that promote cell migration, survival, and adhesion.[5][6] JMS-17-2 blocks these signaling events in a dose-dependent manner. A key pathway inhibited by JMS-17-2 is the phosphorylation of Extracellular signal-regulated kinase (ERK), a critical component of the MAPK signaling cascade.[1][4] By inhibiting ERK phosphorylation, JMS-17-2 effectively reduces cancer cell migration.[1][4]
Below is a diagram illustrating the CX3CR1 signaling pathway and the inhibitory action of JMS-17-2.
Quantitative Data
The potency and efficacy of JMS-17-2 have been quantified through various in vitro and in vivo studies.
| Parameter | Value | Description | Reference |
| pERK IC50 | 0.32 nM | The half maximal inhibitory concentration for ERK phosphorylation. | [3][7] |
| Chemotaxis IC50 | ~10 nM | The half maximal inhibitory concentration for cancer cell migration. | [7] |
| Study Type | Dosage & Administration | Key Findings | Reference |
| In Vivo | 10 mg/kg, intraperitoneally (i.p.), twice a day for three weeks | Dramatic reduction of tumors in both the skeleton and visceral organs. | [3][8] |
| In Vivo | Pre-incubation of cancer cells with 10 nM JMS-17-2 | Significantly decreased the number of skeletal disseminated tumor cells (DTCs). | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of JMS-17-2.
Inhibition of ERK Phosphorylation Assay
This assay quantifies the ability of JMS-17-2 to block the signaling cascade downstream of CX3CR1 activation.
-
Cell Culture: SKBR3 human breast cancer cells are cultured in appropriate media.
-
Stimulation: Cells are exposed to 50 nM of the CX3CR1 ligand, fractalkine (FKN), to induce ERK phosphorylation.[1]
-
Treatment: Concurrent with FKN stimulation, cells are treated with varying concentrations of JMS-17-2.
-
Analysis: Cell lysates are collected, and the levels of phosphorylated ERK (pERK) and total ERK are determined using Western blotting. The ratio of pERK to total ERK is calculated to determine the extent of inhibition.
In Vivo Metastasis Model
This preclinical animal model assesses the in vivo efficacy of JMS-17-2 in preventing metastatic seeding and growth.
-
Cell Line: MDA-231 human breast cancer cells, engineered to express both green fluorescent protein (GFP) and luciferase, are used.[1]
-
Animal Model: Severe combined immunodeficient (SCID) mice are used as the host for the human cancer cells.
-
Inoculation: Cancer cells are inoculated into the mice via the left cardiac ventricle to model the circulation of tumor cells.[1]
-
Treatment Regimens:
-
Monitoring: Tumor growth and metastasis are monitored over several weeks using in vivo bioluminescence imaging.[1][8]
-
Post-Necropsy Analysis: At the end of the study, bone tissues are examined by multispectral fluorescence microscopy to detect and enumerate disseminated tumor cells.[1][8]
The general workflow for the in vivo metastasis study is depicted in the diagram below.
Transcriptome Analysis
To understand the molecular mechanisms underlying the effects of JMS-17-2, comparative transcriptome analyses were performed.
-
Sample Collection: Tumor tissues were harvested from control animals, animals treated with JMS-17-2, and animals where CX3CR1 was silenced using CRISPR interference (CRISPRi).[1]
-
RNA Isolation: RNA was isolated from the pooled tumor tissues of each experimental group.[9]
-
Gene Expression Analysis: Gene expression was analyzed using Nanostring technology with a panel of genes implicated in tumorigenesis and progression.[1][9] This allowed for the identification of genes that were similarly altered by both JMS-17-2 treatment and CRISPRi-mediated silencing of CX3CR1.[1]
Conclusion
JMS-17-2 is a highly potent and selective antagonist of the CX3CR1 receptor. Through the inhibition of key signaling pathways such as the ERK/MAPK cascade, it effectively reduces cancer cell migration and impairs metastatic seeding and colonization in preclinical models of breast cancer.[1][7] The data strongly support the continued development of CX3CR1 antagonists like JMS-17-2 as a novel therapeutic strategy to prevent or contain the progression of metastatic disease.[2] The detailed experimental protocols provided herein offer a framework for further investigation into the therapeutic potential of this promising compound.
References
- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation and biological functions of the CX3CL1-CX3CR1 axis and its relevance in solid cancer: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Small Molecule CX3CR1 Antagonist Halts Metastasis - Joseph Salvino [grantome.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: Discovery and Biological Characterization of JMS-17-2, a Potent CX3CR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, and biological characterization of JMS-17-2, a potent and selective small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1). JMS-17-2 has demonstrated significant potential in preclinical models of breast cancer metastasis by impairing metastatic seeding and colonization. This document details the quantitative data associated with its activity, in-depth protocols for key biological assays, and visualizations of the relevant signaling pathways and experimental workflows. While the detailed chemical synthesis protocol for JMS-17-2 is proprietary and not publicly available in its entirety, this guide consolidates the available scientific information to support further research and development efforts.
Introduction
The chemokine receptor CX3CR1 and its sole ligand, fractalkine (CX3CL1), play a crucial role in the migration and invasion of various cancer cells, including breast cancer.[1][2] The CX3CL1/CX3CR1 axis is implicated in the process of metastatic seeding, where circulating tumor cells (CTCs) extravasate from the bloodstream to colonize distant organs.[1][2] Consequently, targeting this signaling pathway presents a promising therapeutic strategy to inhibit metastasis. JMS-17-2 was developed as a potent and selective antagonist of CX3CR1 to investigate this therapeutic hypothesis.[1][2]
Discovery of JMS-17-2
JMS-17-2 was identified through a pharmacophore-based drug design approach. The development started from a known CCR1 antagonist that also showed activity against the cytomegalovirus receptor US28, a receptor that also binds fractalkine.[1] This initial compound, referred to as Compound-1, exhibited functional antagonism of CX3CR1 with a moderate IC50 of 268 nM.[1] Subsequent optimization, which involved modifying the diphenyl acetonitrile (B52724) moiety and combining it with an aryl piperidine (B6355638) motif, led to the discovery of JMS-17-2 with significantly improved potency.[1]
Quantitative Data
The following tables summarize the key quantitative data for JMS-17-2.
Table 1: In Vitro Efficacy of JMS-17-2
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 (CX3CR1) | 0.32 nM | Inhibition of FKN-stimulated ERK1/2 phosphorylation | SKBR3 | [1] |
| Chemotaxis IC50 | ~10 nM | Cell Migration Assay | MDA-MB-231 | [1] |
Table 2: In Vivo Data for JMS-17-2
| Parameter | Value | Animal Model | Administration | Dosing Regimen | Reference |
| Dosage | 10 mg/kg | SCID mice with MDA-231 xenografts | Intraperitoneal (i.p.) | Twice daily | [1] |
| Blood Concentration (1h post-dose) | 89 ng/mL (~210 nM) | Mice | Intraperitoneal (i.p.) | Single dose | [1] |
Signaling Pathway
JMS-17-2 exerts its biological effects by antagonizing the CX3CL1/CX3CR1 signaling pathway. Upon binding of its ligand CX3CL1, the G-protein coupled receptor CX3CR1 activates several downstream signaling cascades, including the MAPK/ERK pathway, which is crucial for cell migration and proliferation.[3][4] By blocking this interaction, JMS-17-2 inhibits the phosphorylation of ERK, a key downstream effector.[1]
Experimental Protocols
ERK Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK (p-ERK) in response to CX3CL1 stimulation and its inhibition by JMS-17-2.
Materials:
-
Breast cancer cell line (e.g., SKBR3)
-
Cell culture medium and supplements
-
Recombinant human Fractalkine/CX3CL1
-
JMS-17-2
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate breast cancer cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-incubate cells with desired concentrations of JMS-17-2 or vehicle control for 1 hour.
-
Stimulate the cells with 50 nM recombinant human CX3CL1 for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Collect cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the phospho-ERK antibody.
-
Re-probe the membrane with an anti-total-ERK1/2 antibody to normalize for protein loading.
-
In Vitro Cell Migration Assay (Transwell)
This protocol details the assessment of breast cancer cell migration in response to a chemoattractant and its inhibition by JMS-17-2.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Recombinant human Fractalkine/CX3CL1
-
JMS-17-2
-
Serum-free medium
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture breast cancer cells to 80-90% confluency.
-
Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of serum-free medium containing 50 nM CX3CL1 (chemoattractant) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
For inhibition experiments, pre-incubate the cell suspension with desired concentrations of JMS-17-2 for 30 minutes before adding to the insert. The lower chamber should also contain the same concentration of JMS-17-2.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
-
Cell Fixation and Staining:
-
Carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol (B129727) for 10 minutes.
-
Stain the migrated cells by immersing the insert in 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view using a microscope.
-
Calculate the average number of migrated cells per field.
-
Conclusion
JMS-17-2 is a highly potent and selective antagonist of CX3CR1 that effectively inhibits the pro-metastatic CX3CL1/CX3CR1 signaling pathway. Its ability to block ERK phosphorylation and subsequent cancer cell migration in preclinical models highlights its potential as a therapeutic agent for the treatment of metastatic breast cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic utility of JMS-17-2 and other CX3CR1 antagonists. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic properties in more detail and to evaluate its efficacy in a broader range of cancer models.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.4. Western Blotting and Detection [bio-protocol.org]
- 4. CX3CL1 promotes MMP-3 production via the CX3CR1, c-Raf, MEK, ERK, and NF-κB signaling pathway in osteoarthritis synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
The Role of JMS-17-2 in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic progression remains a primary driver of cancer-related mortality. The intricate interplay between tumor cells and their surrounding microenvironment is fundamental to this process. A key signaling axis implicated in metastatic seeding is the interaction between the chemokine receptor CX3CR1 and its ligand, fractalkine (FKN). Emerging evidence highlights the therapeutic potential of targeting this axis. This technical guide provides an in-depth overview of JMS-17-2, a novel small-molecule antagonist of CX3CR1, and its role in modulating the tumor microenvironment to impair metastatic colonization. This document will detail its mechanism of action, summarize key preclinical data, provide detailed experimental protocols, and visualize the associated signaling pathways.
Mechanism of Action of JMS-17-2
JMS-17-2 is a potent and selective antagonist of the CX3C chemokine receptor 1 (CX3CR1).[1][2] Its primary mechanism involves blocking the signaling cascade initiated by the binding of the ligand fractalkine (FKN) to CX3CR1 on cancer cells.[3] This inhibition has been shown to disrupt key cellular processes involved in metastasis. Specifically, JMS-17-2 has been demonstrated to cause a dose-dependent inhibition of ERK phosphorylation, a critical downstream effector of CX3CR1 signaling that is involved in cell migration and proliferation.[2][3] By antagonizing CX3CR1, JMS-17-2 effectively impairs the ability of circulating tumor cells (CTCs) to lodge in secondary sites, such as the skeleton and soft-tissue organs, and also negatively affects the subsequent growth of established metastases.[1][3]
Quantitative Preclinical Data for JMS-17-2
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of JMS-17-2.
Table 1: In Vitro Efficacy of JMS-17-2
| Parameter | Cell Line | Condition | Result | Reference |
| ERK Phosphorylation Inhibition | SKBR3 breast cancer cells | 50nM FKN | Dose-dependent inhibition | [3] |
| Cell Migration Reduction | Breast cancer cells | Not specified | Significant reduction at concentrations effective for ERK phosphorylation inhibition | [3] |
| IC50 of Precursor Compound | Not specified | FKN-stimulated ERK1/2 phosphorylation | 268 nM | [3] |
Table 2: In Vivo Efficacy of JMS-17-2 in a Murine Model of Breast Cancer Metastasis
| Parameter | Animal Model | Treatment | Result | Reference |
| Dosage and Pharmacokinetics | Mice | 10mg/Kg i.p. | Blood levels of 89ng/ml (210 nM) one hour after dosing | [3] |
| Disseminated Tumor Cells (DTCs) | Mice with MDA-231 cell inoculation | 10nM JMS-17-2 pre-incubation or 10mg/Kg i.p. | ~60% reduction in skeletal DTCs 24 hours post-inoculation | [3] |
| Tumor Growth | Mice with MDA-231 cell inoculation | Pre-incubation with JMS-17-2 | Dramatic reduction of tumors in skeleton and visceral organs; 7 of 8 animals were tumor-free | [3] |
| Metastasis Prevention | Animals with established small metastases | JMS-17-2 administration | Completely prevented metastases at two weeks post-grafting | [4] |
| Long-term Tumor Burden | Animals with established small metastases | JMS-17-2 administration | Animals remained at an oligometastatic stage, while control animals showed a sharp increase in metastatic lesions and overall tumor burden | [4] |
Table 3: Gene Expression Changes Induced by JMS-17-2
A comparative transcriptome analysis of tumor tissues from mice treated with JMS-17-2 and those with CRISPRi-mediated silencing of CX3CR1 revealed a common set of altered genes.
| Gene | Regulation | Reference |
| WNT5a | Upregulated | [3] |
| NOTCH3 | Strongly Downregulated | [3] |
| Other 7 Genes | Similarly Altered | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of JMS-17-2 Action
Caption: Mechanism of JMS-17-2 in inhibiting metastasis.
Experimental Workflow for In Vivo Metastasis Study
Caption: In vivo experimental workflow for assessing JMS-17-2 efficacy.
Detailed Experimental Protocols
In Vitro Cell Migration Assay
-
Cell Culture: Plate breast cancer cells (e.g., MDA-231) on the upper side of transwell filters in a serum-free medium.
-
Treatment: Add JMS-17-2 at desired concentrations (e.g., 1nM, 10nM, and 100nM) to the serum-free medium in the upper chamber. A neutralizing antibody for CX3CR1 (e.g., 15μg/ml) can be used as a positive control.
-
Chemoattractant: Place the transwell filters into wells containing the chemoattractant FKN along with the respective concentrations of JMS-17-2 or the neutralizing antibody.
-
Incubation: Allow the cells to migrate at 37°C for 6 hours.
-
Analysis: After the incubation period, remove the non-migrated cells from the top of the filter. Fix and stain the migrated cells on the bottom of the filter and quantify them.[3]
In Vivo Model of Established Metastases
-
Cell Inoculation: Inject MDA-231 cells, engineered to express both fluorescent and bioluminescent markers, via the left cardiac ventricle of immunocompromised mice.
-
Tumor Establishment: Allow one week for the establishment of metastases.
-
Group Assignment: Randomly assign animals to a control group and a treatment group.
-
Baseline Imaging: Image all animals to determine the initial tumor burden.
-
Treatment Administration: Administer vehicle to the control group and JMS-17-2 (10mg/Kg) intraperitoneally twice a day to the treatment group.
-
Monitoring: Perform in vivo bioluminescence imaging weekly for the duration of the study to monitor tumor progression.[3]
In Vivo Bioluminescence Imaging
-
Substrate Injection: Inject mice intraperitoneally with D-luciferin (150 mg/Kg).
-
Anesthesia: Anesthetize the animals using 3% isoflurane.
-
Image Acquisition: Transfer the anesthetized animals to the imaging chamber of an IVIS Lumina XR system, maintaining anesthesia with 2% isoflurane.
-
Imaging: Fifteen minutes after the substrate injection, acquire both dorsal and ventral view images.
-
Quantification and Analysis: Use Living Image software to quantify and analyze the bioluminescence signal.[3]
Tissue Processing and Analysis
-
Tissue Collection and Fixation: Collect bones and soft-tissue organs and fix them in a 4% paraformaldehyde solution for 24 hours, followed by another 24 hours in fresh formaldehyde.
-
Cryoprotection/Storage: Transfer soft-tissue organs to either a 30% sucrose (B13894) solution for cryoprotection or a 1% paraformaldehyde solution for long-term storage.
-
Decalcification of Bones: Decalcify bones in 0.5M EDTA for 7 days, followed by incubation in 30% sucrose. Maintain all tissues at 4°C.
-
Freezing: Freeze tissues in O.C.T. medium by placing them over dry-ice chilled 2-methylbutane.
-
Sectioning: Process soft-tissue organs and knee joints to obtain 80μm thick serial frozen sections using a cryostat.
-
Microscopy: Analyze the sections spanning the entire bone for the presence of disseminated tumor cells using multispectral fluorescence microscopy.[3]
Conclusion and Future Directions
JMS-17-2 represents a promising therapeutic agent that targets the CX3CR1/FKN axis, a critical pathway in cancer metastasis. Preclinical studies have robustly demonstrated its ability to inhibit metastatic seeding and colonization in breast cancer models. The downregulation of key signaling pathways like ERK and Notch further elucidates its mechanism of action. The provided data and protocols offer a solid foundation for further investigation into the role of JMS-17-2 in the tumor microenvironment.
Future research should focus on elucidating the direct effects of JMS-17-2 on other components of the tumor microenvironment, such as tumor-associated macrophages and cancer-associated fibroblasts, to provide a more comprehensive understanding of its immunomodulatory properties. Furthermore, exploring the efficacy of JMS-17-2 in combination with standard-of-care therapies could pave the way for novel and more effective treatment strategies for metastatic breast cancer. The development of CX3CR1 antagonists like JMS-17-2 holds the potential to provide new tools to prevent or contain the progression of metastatic disease in cancer patients.[3]
References
- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
The Potent and Selective CX3CR1 Antagonist JMS-17-2: A Technical Guide to its Effects on Chemokine Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMS-17-2 is a novel, potent, and selective small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1). This receptor and its exclusive ligand, fractalkine (CX3CL1), play a crucial role in the tumor microenvironment, particularly in mediating the adhesion, migration, and survival of cancer cells. Emerging evidence has highlighted the therapeutic potential of targeting the CX3CL1/CX3CR1 axis in oncology, with JMS-17-2 emerging as a key investigational tool and potential therapeutic agent. This technical guide provides an in-depth overview of the effects of JMS-17-2 on chemokine receptor signaling, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for assessing its activity.
Quantitative Pharmacological Data
JMS-17-2 exhibits high potency and selectivity for the CX3CR1 receptor. The following table summarizes the key quantitative data reported for JMS-17-2.
| Parameter | Value | Assay Type | Cell Line | Notes | Reference |
| pERK IC50 | 0.32 nM | Inhibition of FKN-stimulated ERK1/2 phosphorylation | SKBR3 | Measures functional antagonism of CX3CR1 signaling. | [1] |
| Chemotaxis IC50 | ~10 nM | Inhibition of breast cancer cell migration | MDA-MB-231 | Demonstrates inhibition of a key cellular response mediated by CX3CR1. | [2] |
| Selectivity | No activity up to 1µM | Not specified | Not specified | Tested against CXCR1 and CXCR2. | [1] |
| In Vivo Efficacy | 10 mg/kg (i.p.) | Reduction of tumor seeding and metastasis | Mouse model | Pre-incubating cancer cells or treating animals with JMS-17-2 was effective. |
Mechanism of Action: Inhibition of CX3CR1 Signaling
JMS-17-2 functions as a competitive antagonist at the CX3CR1 receptor, preventing the binding of its endogenous ligand, fractalkine (FKN or CX3CL1). The binding of FKN to CX3CR1, a G-protein coupled receptor (GPCR), typically initiates a cascade of intracellular signaling events that promote cell survival and migration. A key pathway activated by CX3CR1 is the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation and activation of extracellular signal-regulated kinase (ERK). JMS-17-2 effectively blocks this FKN-induced ERK phosphorylation in a dose-dependent manner, thereby inhibiting the downstream cellular responses.
CX3CR1 Signaling Pathway and the Inhibitory Action of JMS-17-2
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of JMS-17-2.
Inhibition of ERK Phosphorylation (Western Blot Assay)
This protocol describes how to assess the ability of JMS-17-2 to inhibit FKN-induced ERK phosphorylation in breast cancer cells.
a. Cell Culture and Treatment:
-
Culture SKBR3 human breast cancer cells in a suitable medium (e.g., McCoy's 5A supplemented with 10% fetal bovine serum) to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal levels of ERK phosphorylation.
-
Pre-incubate the serum-starved cells with varying concentrations of JMS-17-2 (e.g., 0.1 nM to 100 nM) or vehicle control for 30 minutes at 37°C.
-
Stimulate the cells with 50 nM recombinant human FKN for 5 minutes at 37°C.
b. Protein Lysate Preparation:
-
Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
c. Western Blotting:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
Workflow for ERK Phosphorylation Assay
Cell Migration (Transwell) Assay
This protocol details the method for evaluating the inhibitory effect of JMS-17-2 on the migration of breast cancer cells towards a chemoattractant.
a. Preparation of Transwell Chambers:
-
Use 24-well Transwell chambers with 8.0 µm pore size inserts.
-
The lower chamber should contain media with a chemoattractant (e.g., FKN).
-
The upper chamber will contain the cell suspension.
b. Cell Preparation and Seeding:
-
Culture MDA-MB-231 breast cancer cells and harvest them when they are 70-80% confluent.
-
Resuspend the cells in serum-free media.
-
Add the cell suspension (e.g., 1 x 105 cells) to the upper chamber of the Transwell insert.
-
Add varying concentrations of JMS-17-2 (e.g., 1 nM, 10 nM, 100 nM) or vehicle control to both the upper and lower chambers.
c. Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with a solution such as 0.5% crystal violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percentage of migration inhibition relative to the vehicle-treated control.
Workflow for Transwell Migration Assay
Conclusion
JMS-17-2 is a valuable research tool for investigating the role of the CX3CL1/CX3CR1 signaling axis in cancer biology. Its high potency and selectivity make it a suitable candidate for further preclinical and potentially clinical development as an anti-metastatic agent. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers aiming to study the effects of JMS-17-2 and other modulators of chemokine receptor signaling.
References
Preliminary Preclinical Studies of JMS-17-2 in Breast Cancer Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary preclinical data on JMS-17-2, a novel small-molecule antagonist of the CX3CR1 chemokine receptor, in various breast cancer models. The following sections detail the compound's mechanism of action, summarize key quantitative findings in structured tables, outline experimental methodologies, and visualize the associated signaling pathways and experimental workflows.
Introduction and Mechanism of Action
JMS-17-2 is a potent and selective antagonist of the CX3C chemokine receptor 1 (CX3CR1).[1] In the context of breast cancer, particularly in metastatic disease, the interaction between CX3CR1 on cancer cells and its ligand, fractalkine (FKN), is implicated in the process of tumor cell seeding and colonization in distant organs, such as the skeleton.[2][3] JMS-17-2 functions by blocking this interaction, thereby impairing the signaling cascade that promotes cancer cell migration and invasion.[1][2] Preclinical studies have demonstrated that by antagonizing CX3CR1, JMS-17-2 can effectively reduce the lodging of circulating tumor cells (CTCs) and inhibit the growth of established metastases.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of JMS-17-2 in breast cancer models.
Table 1: In Vitro Efficacy of JMS-17-2
| Parameter | Cell Line | Condition | Result | Reference |
| pERK IC50 | - | - | 0.32 nM | [5] |
| Chemotaxis IC50 | - | - | ~10 nM | [5] |
| ERK Phosphorylation Inhibition | SKBR3 | Exposed to 50nM FKN | Dose-dependent inhibition | [2] |
| Cancer Cell Migration | Breast Cancer Cells | - | Significantly reduced | [2] |
Table 2: In Vivo Efficacy of JMS-17-2
| Animal Model | Cancer Cell Line | Treatment | Key Findings | Reference |
| Mouse | MDA-231 | 10nM JMS-17-2 (pre-incubation) | ~60% reduction in skeletal Disseminated Tumor Cells (DTCs) | [2] |
| Mouse | MDA-231 | 10mg/Kg JMS-17-2 (i.p.) | ~60% reduction in skeletal DTCs | [2] |
| Mouse | MDA-231 (GFP & Luciferase expressing) | JMS-17-2 (pre-incubation) | Dramatic reduction of tumors in skeleton and visceral organs; 7 of 8 animals tumor-free | [2] |
| Mouse (with small metastases) | - | JMS-17-2 | Remained at an oligometastatic stage, while control animals showed a sharp increase in metastatic lesions and tumor burden | [6] |
Experimental Protocols
In Vitro ERK Phosphorylation Assay
-
Cell Line: SKBR3 breast cancer cells were utilized.[2]
-
Stimulation: Cells were exposed to 50nM of fractalkine (FKN) to induce ERK phosphorylation.[2]
-
Treatment: JMS-17-2 was added in a dose-dependent manner to assess its inhibitory effect.[2]
-
Analysis: The levels of phosphorylated ERK (pERK) were measured to determine the extent of inhibition.[2]
In Vivo Metastatic Seeding Model
-
Animal Model: Mice were used for this study.[2]
-
Cancer Cell Line: MDA-231 human breast cancer cells, engineered to express both Green Fluorescent Protein (GFP) and luciferase for in vivo imaging, were used.[2]
-
Cell Inoculation: Cancer cells were introduced into the mice via intracardiac (IC) inoculation to simulate circulating tumor cells.[2]
-
Treatment Groups:
-
Control: Animals received vehicle treatment.[2]
-
Pre-incubation: MDA-231 cells were pre-incubated with 10nM JMS-17-2 before IC inoculation.[2]
-
Systemic Administration: Animals were administered JMS-17-2 at a dose of 10mg/Kg intraperitoneally (i.p.) one hour prior to and three hours after the IC inoculation of cancer cells.[2]
-
-
Analysis:
-
DTC Detection: Skeletal Disseminated Tumor Cells (DTCs) were detected and enumerated 24 hours after cancer cell inoculation by examining bone tissue sections using multispectral fluorescence microscopy.[2][6]
-
Tumor Growth Monitoring: Tumor growth and burden were monitored weekly by in vivo bioluminescence imaging for two weeks post-inoculation.[2]
-
Visualizations
Signaling Pathway of CX3CR1 Antagonism by JMS-17-2
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Novel Small Molecule CX3CR1 Antagonist Halts Metastasis - Joseph Salvino [grantome.com]
- 6. aacrjournals.org [aacrjournals.org]
The Therapeutic Potential of JMS-17-2: A CX3CR1 Antagonist for Metastatic Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metastatic breast cancer remains a significant clinical challenge, with the spread of tumor cells to distant organs being the primary cause of mortality. The chemokine receptor CX3CR1, and its ligand Fractalkine (CX3CL1), have emerged as key players in the metastatic cascade, facilitating the adhesion, migration, and invasion of cancer cells. JMS-17-2 is a potent and selective small-molecule antagonist of CX3CR1 that has demonstrated significant therapeutic potential in preclinical models of breast cancer metastasis. This technical guide provides a comprehensive overview of JMS-17-2, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation.
Introduction to JMS-17-2
JMS-17-2 is a novel, small-molecule antagonist of the G protein-coupled receptor CX3CR1.[1][2] It was developed to specifically inhibit the interaction between CX3CR1-expressing cancer cells and CX3CL1, which is prominently expressed on endothelial cells in target organs of metastasis, such as the bone marrow.[1] By blocking this interaction, JMS-17-2 aims to disrupt the critical steps of metastatic seeding and colonization.
Mechanism of Action
The primary mechanism of action of JMS-17-2 is the competitive antagonism of the CX3CR1 receptor. This prevents the binding of its endogenous ligand, CX3CL1 (Fractalkine). The binding of CX3CL1 to CX3CR1 on breast cancer cells activates downstream signaling pathways, including the phosphorylation of Extracellular Signal-regulated Kinase (ERK), which promotes cell survival, proliferation, and migration.[1][3] JMS-17-2 effectively blocks this signaling cascade, thereby inhibiting the pro-metastatic functions induced by CX3CL1.
Preclinical Efficacy
In Vitro Activity
JMS-17-2 demonstrates potent and selective inhibition of CX3CR1 in vitro.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 0.32 nM | SKBR3 | ERK Phosphorylation | [3] |
In Vivo Efficacy in Breast Cancer Metastasis Models
Preclinical studies using mouse models of breast cancer metastasis have shown that JMS-17-2 significantly impairs tumor seeding and growth.
| Model | Treatment | Key Findings | Reference |
| Tumor Seeding Model | 10 mg/kg JMS-17-2 (i.p.) or 10 nM pre-incubation | ~60% reduction in disseminated tumor cells in the bone 24 hours post-injection. | [1] |
| Established Metastasis Model | 10 mg/kg JMS-17-2 (i.p.), twice daily for 3 weeks | Dramatic reduction of tumors in both the skeleton and visceral organs. | [3] |
| Long-term Anti-tumor Effects | Pre-incubation of MDA-231 cells with JMS-17-2 | Complete prevention of metastasis in 7 out of 8 animals two weeks post-inoculation. | [4][5] |
Pharmacokinetics
| Parameter | Value | Species | Dose | Reference |
| Blood Concentration (1h post-dose) | 89 ng/mL (210 nM) | Mouse | 10 mg/kg (i.p.) | [1] |
Experimental Protocols
In Vitro ERK Phosphorylation Assay
This protocol describes the assessment of JMS-17-2's ability to inhibit FKN-stimulated ERK phosphorylation in breast cancer cells.
Methodology:
-
Cell Culture: Culture SKBR3 human breast cancer cells in appropriate media until they reach 70-80% confluency.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 4 hours to reduce basal ERK phosphorylation.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of JMS-17-2 for 1 hour.
-
Stimulation: Stimulate the cells with 50 nM recombinant human Fractalkine (FKN/CX3CL1) for 5 minutes.
-
Cell Lysis: Immediately lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Analysis:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. Use appropriate secondary antibodies and a detection reagent to visualize the bands. Quantify band intensity to determine the p-ERK/total ERK ratio.
-
Plate-Based Assay: Utilize a commercial ELISA-based kit for the detection of p-ERK and total ERK according to the manufacturer's instructions.
-
In Vitro Transwell Migration Assay
This protocol details the evaluation of JMS-17-2's effect on the migration of breast cancer cells towards a CX3CL1 gradient.
Methodology:
-
Cell Preparation: Culture MDA-MB-231 human breast cancer cells and serum-starve them for 24 hours prior to the assay.[6]
-
Transwell Setup: Use transwell inserts with an 8 µm pore size membrane.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS or a specific concentration of recombinant human CX3CL1) to the lower chamber.[6]
-
Cell Seeding: Resuspend the serum-starved cells in serum-free media with or without JMS-17-2 and seed them into the upper chamber of the transwell insert (e.g., 1.3 x 10^5 cells per insert).[6]
-
Incubation: Incubate the plate for a suitable period (e.g., 20 hours) to allow for cell migration.[6]
-
Cell Fixation and Staining:
-
Quantification: Wash the inserts and visualize the stained cells under a microscope. Count the number of migrated cells in several random fields to determine the average number of migrated cells per field.
In Vivo Metastasis Models
Model of Tumor Seeding:
-
Cell Preparation: Use MDA-MB-231 cells stably expressing GFP and luciferase.
-
Animal Model: Utilize immunodeficient mice (e.g., SCID mice).[3]
-
Treatment:
-
Cell Inoculation: Inject the cancer cells into the left cardiac ventricle of the mice.
-
Analysis: Euthanize the mice 24 hours post-injection and quantify the number of disseminated tumor cells (DTCs) in the bone and other organs via fluorescence microscopy or flow cytometry.[5]
Model of Established Metastases:
-
Cell Inoculation: Inject MDA-MB-231-luciferase cells into the left cardiac ventricle of immunodeficient mice.
-
Tumor Establishment: Allow one week for metastases to establish.
-
Treatment: Administer JMS-17-2 (10 mg/kg, i.p.) or vehicle control twice daily for the duration of the study (e.g., 3 weeks).[1][3]
-
Monitoring: Monitor tumor burden weekly using bioluminescence imaging.[1]
-
Endpoint Analysis: At the end of the study, harvest organs for histological analysis to confirm the presence and size of metastatic lesions.[1]
Potential in Other Malignancies
The CX3CR1/CX3CL1 axis has been implicated in the progression of other cancers, including prostate, pancreatic, and glioma.[7][8] While specific preclinical data for JMS-17-2 in these cancers is not yet widely published, its mechanism of action suggests potential therapeutic utility in these indications as well. Further research is warranted to explore the efficacy of JMS-17-2 in these and other CX3CR1-expressing tumors.
Conclusion
JMS-17-2 is a promising therapeutic agent that effectively targets the CX3CR1/CX3CL1 axis, a key pathway in breast cancer metastasis. Its potent in vitro activity and significant in vivo efficacy in preclinical models highlight its potential as a novel anti-metastatic therapy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of JMS-17-2 and other CX3CR1 antagonists. Future studies should focus on its efficacy in other cancer types, potential combination therapies, and its progression towards clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. CX3CL1 and CX3CR1 in the GL261 murine model of glioma: CX3CR1 deficiency does not impact tumor growth or infiltration of microglia and lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early expression of the fractalkine receptor CX3CR1 in pancreatic carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of JMS-17-2 on Circulating Tumor Cell Lodging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small-molecule antagonist, JMS-17-2, and its significant impact on the process of circulating tumor cell (CTC) lodging, a critical step in cancer metastasis. This document outlines the molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols from foundational studies, and visualizes the underlying biological and experimental frameworks.
Core Mechanism of Action
JMS-17-2 is a potent and selective antagonist of the CX3C chemokine receptor 1 (CX3CR1)[1][2][3][4]. Overexpressed in human breast tumors and skeletal metastases, CX3CR1 plays a crucial role in the ability of breast cancer cells to exit blood circulation and lodge in distant tissues, such as the skeleton[1][2][5]. The ligand for CX3CR1 is fractalkine (FKN). The binding of FKN to CX3CR1 on CTCs triggers downstream signaling pathways that promote cell migration and invasion[2][4].
JMS-17-2 functions by blocking this interaction, thereby inhibiting the signaling cascade that facilitates CTC extravasation and lodging[1][2]. A key downstream effect of CX3CR1 activation is the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), which is significantly inhibited by JMS-17-2 in a dose-dependent manner[2][4]. Furthermore, targeting CX3CR1 with JMS-17-2 has been shown to deregulate the Notch signaling pathway, which is implicated in cancer progression[2][3].
Figure 1: CX3CR1 Signaling Pathway and JMS-17-2 Inhibition.
Quantitative Data Summary
The efficacy of JMS-17-2 has been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of JMS-17-2
| Assay | Cell Line | Treatment | Result | Reference |
| ERK Phosphorylation Inhibition | SKBR3 | 50nM FKN + varying JMS-17-2 | Dose-dependent inhibition of pERK | [2] |
| 10nM JMS-17-2 | Significant reduction in pERK | [2] | ||
| Cell Migration | Breast Cancer Cells | JMS-17-2 (1nM, 10nM, 100nM) | Significant reduction in migration | [2] |
Table 2: In Vivo Efficacy of JMS-17-2 in Preclinical Models
| Experimental Model | Treatment | Key Finding | Outcome | Reference |
| Metastatic Seeding | JMS-17-2 (10mg/Kg, i.p.) | Dramatically decreased number of CTCs lodging to the skeleton | Prevention of metastases | [5] |
| Established Metastasis | JMS-17-2 (10mg/Kg, i.p., twice daily) | Reduction of tumors in skeleton and visceral organs | 1 of 8 treated animals had tumors vs. 6 of 7 in control | [2] |
| Animals remained at an oligometastatic stage | Control animals showed a sharp increase in metastatic lesions | [5] |
Table 3: Gene Expression Changes Induced by CX3CR1 Targeting
| Gene Name | Accession # | Fold Change (CRISPRi vs. Control) | Fold Change (JMS-17-2 vs. Control) | Reference |
| IL7R | NM_002185.2 | -7.63 | -3.16 | [2] |
| SSX1 | NM_005635.2 | -4.74 | -2.85 | [2] |
| NOTCH3 | Strong down-regulation | Strong down-regulation | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the literature on JMS-17-2.
In Vitro Chemotaxis Assay
This assay is used to evaluate the effect of JMS-17-2 on the migratory capacity of cancer cells towards the CX3CR1 ligand, FKN.
-
Cell Preparation: Breast cancer cells (e.g., SKBR3) are cultured and harvested. Cells are then resuspended in serum-free medium.
-
Transwell Setup: A 24-well plate with transwell inserts (e.g., 8 µm pore size) is used. The lower chamber of each well is filled with 700µl of serum-free medium with or without 50nM recombinant human FKN. 10% FBS can be used as a positive control.
-
Treatment: Cells are pre-incubated with varying concentrations of JMS-17-2 (e.g., 1nM, 10nM, 100nM) or a vehicle control.
-
Cell Seeding: The treated cells are plated onto the upper side of the transwell filters in serum-free medium containing the respective concentration of JMS-17-2.
-
Incubation: The plate is incubated to allow for cell migration through the filter pores towards the chemoattractant in the lower chamber.
-
Quantification: After incubation, non-migrated cells on the upper surface of the filter are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vivo Model of CTC Lodging and Metastasis
This protocol describes the in vivo model used to assess the impact of JMS-17-2 on CTC lodging and subsequent metastasis formation.
-
Cell Preparation: Human breast cancer cells (e.g., MDA-MB-231) are engineered to express fluorescent and bioluminescent reporters for tracking.
-
Animal Model: Immunocompromised mice are used.
-
CTC Simulation: To simulate CTCs, cancer cells are grafted directly into the arterial blood circulation (e.g., via intracardiac injection).
-
Treatment Regimen:
-
Prevention Model: Animals are treated with JMS-17-2 (10mg/Kg, i.p.) or a vehicle control prior to or concurrently with cancer cell injection.
-
Established Metastasis Model: Treatment with JMS-17-2 (10mg/Kg, i.p., twice daily) begins after metastases have been allowed to form (e.g., one week post-injection).
-
-
Monitoring Tumor Burden: Tumor growth and dissemination are monitored non-invasively using in vivo bioluminescence imaging (BLI) at regular intervals (e.g., weekly).
-
Endpoint Analysis:
-
CTC Lodging: At an early time point (e.g., 24 hours post-injection), animals are euthanized, and tissues (e.g., tibiae and femora) are harvested.
-
Metastasis Assessment: At the end of the study, tissues are harvested under bioluminescence guidance. The presence of disseminated tumor cells (DTCs) and metastatic lesions is confirmed and enumerated using multispectral fluorescence microscopy of sequential tissue sections.
-
Figure 2: Key Experimental Workflows for JMS-17-2 Evaluation.
Conclusion and Future Directions
The small-molecule antagonist JMS-17-2 represents a promising therapeutic agent for combating metastatic breast cancer. By specifically targeting the CX3CR1-FKN axis, it effectively impairs the lodging of circulating tumor cells, a foundational event in the metastatic cascade[1][3]. The preclinical data strongly support its potential to not only prevent the formation of new metastases but also to control the progression of existing ones[2][5].
Future research should focus on the continued clinical development of JMS-17-2 and other CX3CR1 antagonists. Investigating the efficacy of this compound in other cancer types that overexpress CX3CR1 is also a logical next step. Furthermore, exploring combination therapies, where JMS-17-2 could be paired with conventional chemotherapeutics or other targeted agents, may provide a synergistic effect and a more robust anti-metastatic strategy. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon these important findings.
References
- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
Technical Guide: Core Physicochemical Properties of JMS-17-2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMS-17-2 hydrochloride is a potent and selective antagonist of the chemokine receptor CX3CR1.[1][2][][4] As the fractalkine receptor, CX3CR1 is implicated in various physiological and pathological processes, including inflammation and cancer metastasis. JMS-17-2 hydrochloride has been demonstrated to inhibit fractalkine-induced ERK phosphorylation and decrease the migration of cancer cells in vitro.[1] This technical guide provides a comprehensive overview of the fundamental physicochemical properties of JMS-17-2 hydrochloride, offering crucial data for its application in research and drug development.
Physicochemical Properties
The core physicochemical characteristics of JMS-17-2 hydrochloride are summarized in the tables below. These properties are essential for understanding the compound's behavior in various experimental settings.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₆ClN₃O·HCl | [1] |
| Molecular Weight | 456.41 g/mol | [1] |
| CAS Number | 2341841-07-2 | [1] |
| Purity | ≥98% (by HPLC) | [1] |
Table 2: Solubility Data
| Solvent | Solubility | Source(s) |
| DMSO | ≤ 100 mM | [1] |
| Ethanol | ≤ 50 mM | [1] |
Table 3: Stability and Storage
| Condition | Stability | Source(s) |
| Storage of Solid | Desiccate at room temperature | [1] |
| Stock Solution (-80°C) | Up to 6 months | |
| Stock Solution (-20°C) | Up to 1 month |
Note: Data for melting point and pKa have not been found in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline generalized protocols for determining key physicochemical properties, which can be adapted for JMS-17-2 hydrochloride.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a JMS-17-2 hydrochloride sample.
Methodology:
-
System Preparation: An HPLC system equipped with a UV detector and a C18 reverse-phase column is used. The mobile phase is prepared, typically consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile), and is degassed.
-
Standard Preparation: A standard solution of JMS-17-2 hydrochloride of known concentration is prepared in a suitable solvent (e.g., a mixture of the mobile phase).
-
Sample Preparation: A solution of the JMS-17-2 hydrochloride sample to be tested is prepared at a similar concentration to the standard.
-
Chromatographic Conditions: The column is equilibrated with the mobile phase. A specific volume of the standard and sample solutions are injected into the HPLC system. The elution is performed under isocratic or gradient conditions at a constant flow rate and column temperature.
-
Detection: The UV detector is set to a wavelength where JMS-17-2 hydrochloride exhibits maximum absorbance.
-
Data Analysis: The chromatograms are recorded, and the area of the main peak corresponding to JMS-17-2 hydrochloride is integrated. Purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of JMS-17-2 hydrochloride in a specific solvent.
Methodology:
-
Sample Preparation: An excess amount of JMS-17-2 hydrochloride is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed container.
-
Equilibration: The container is agitated in a temperature-controlled shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of JMS-17-2 hydrochloride in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy, after appropriate dilution.
-
Data Analysis: The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mM).
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of JMS-17-2 hydrochloride.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry JMS-17-2 hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (e.g., 1-2°C per minute) near the expected melting point for an accurate measurement.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted into a clear liquid (completion of melting) are recorded.
-
Reporting: The melting point is reported as a range between the onset and completion temperatures.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) (pKa) of JMS-17-2 hydrochloride.
Methodology:
-
Sample Preparation: A solution of JMS-17-2 hydrochloride of known concentration is prepared in water or a suitable co-solvent system.
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the titration curve, which corresponds to the pH at which half of the acidic/basic functional group is ionized.
CX3CR1 Signaling Pathway
JMS-17-2 hydrochloride acts as an antagonist to CX3CR1, a G-protein coupled receptor. The binding of its endogenous ligand, fractalkine (CX3CL1), to CX3CR1 initiates a cascade of downstream signaling events. The following diagram illustrates the major signaling pathways activated by CX3CR1.
Caption: CX3CR1 Signaling Pathway and Inhibition by JMS-17-2 Hydrochloride.
Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for determining the purity of JMS-17-2 hydrochloride using HPLC.
Caption: A typical experimental workflow for HPLC purity analysis.
References
Methodological & Application
Application Notes and Protocols for JMS-17-2 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental protocols for in vivo mouse studies involving JMS-17-2, a potent and selective small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1). The following information is based on preclinical studies investigating the role of JMS-17-2 in impairing metastatic seeding and colonization of breast cancer cells.[1][2]
Mechanism of Action
JMS-17-2 functions as a competitive antagonist of CX3CR1, a receptor that is often overexpressed in human breast tumors and their metastases.[1][2] The binding of its natural ligand, fractalkine (FKN), to CX3CR1 activates downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK), which promotes cancer cell migration, seeding, and survival.[2][3] JMS-17-2 effectively blocks this interaction, leading to a dose-dependent inhibition of FKN-induced ERK phosphorylation and a subsequent reduction in cancer cell migration.[2][3]
Signaling Pathway of JMS-17-2
Caption: CX3CR1 signaling pathway and the inhibitory action of JMS-17-2.
Experimental Protocols
The following protocols detail two primary in vivo mouse models used to evaluate the efficacy of JMS-17-2 in a breast cancer metastasis model using human MDA-MB-231 cells engineered to express both Green Fluorescent Protein (GFP) and luciferase.[2] All animal experiments should be conducted in accordance with institutional guidelines for the humane use of animals.
Model of Tumor Seeding
This model is designed to assess the effect of JMS-17-2 on the initial lodging of circulating tumor cells (CTCs) in distant organs.
Experimental Workflow: Tumor Seeding Model
References
- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols: JMS-17-2 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
JMS-17-2 is a potent and selective small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1)[1][2][3]. CX3CR1 is implicated in the metastatic seeding and colonization of cancer cells, making it a compelling target for anti-cancer therapies[1][3]. These application notes provide a recommended protocol for utilizing JMS-17-2 in preclinical xenograft models to evaluate its anti-tumor efficacy. The following sections detail the recommended dosage, experimental procedures, and the underlying signaling pathway.
Quantitative Data Summary
The following table summarizes the key in vivo dosage and administration details for JMS-17-2 as reported in preclinical studies.
| Parameter | Value | Reference |
| Drug | JMS-17-2 | [1][2] |
| Target | CX3CR1 | [1][2][3] |
| Animal Model | SCID mice with MDA-231 xenograft | [2] |
| Dosage | 10 mg/kg | [1][2] |
| Administration Route | Intraperitoneal (i.p.) | [1][2] |
| Frequency | Twice a day | [1][2] |
| Duration | Three weeks | [2] |
| Reported Outcome | Dramatic reduction of tumors in both skeleton and visceral organs. | [2] |
Signaling Pathway
JMS-17-2 functions by antagonizing the CX3CR1 signaling pathway. The binding of its ligand, Fractalkine (FKN), to CX3CR1 typically activates downstream signaling cascades, including the ERK phosphorylation pathway, which promotes cancer cell migration and survival. JMS-17-2 blocks this interaction, leading to the inhibition of these pro-metastatic signals. Additionally, targeting CX3CR1 with JMS-17-2 has been shown to result in the deregulation of the Notch signaling pathway.[1]
Caption: Signaling pathway of JMS-17-2.
Experimental Protocols
In Vivo Xenograft Study Protocol
This protocol outlines the key steps for evaluating the efficacy of JMS-17-2 in a breast cancer xenograft model.
1. Cell Culture and Preparation:
-
Culture MDA-MB-231 human breast cancer cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 3 x 10^6 cells per 100 µL. Keep on ice.
2. Animal Model:
-
Use female severe combined immunodeficient (SCID) mice, approximately 25g in weight.
-
Acclimatize the animals for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Inject 100 µL of the cell suspension (3 x 10^5 MDA-MB-231 cells) orthotopically into the mammary fat pad of each mouse.
4. JMS-17-2 Preparation and Administration:
-
Preparation of JMS-17-2 for Injection:
-
To prepare a 1 mL working solution, add 100 μL of a 20.8 mg/mL DMSO stock solution to 400 μL of PEG300 and mix well.
-
Add 50 μL of Tween-80 and mix.
-
Add 450 μL of saline to bring the final volume to 1 mL.[2]
-
Alternatively, for longer-term studies, a 1 mL working solution can be prepared by adding 100 μL of a 20.8 mg/mL DMSO stock solution to 900 μL of corn oil.[2]
-
-
Administration:
-
Once tumors are established (e.g., one week after cell injection), randomize the animals into control and treatment groups.[1]
-
Administer JMS-17-2 at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.[1][2]
-
Dose the treatment group twice daily for the entire duration of the study (e.g., three weeks).[1][2]
-
The control group should receive vehicle injections following the same schedule.
-
5. Tumor Monitoring and Data Collection:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). The formula for tumor volume is: (Length x Width^2) / 2.
-
Monitor the body weight of the animals to assess toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: Experimental workflow for a xenograft study.
References
- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of JMS-17-2 Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMS-17-2 is a potent and selective antagonist of the CX3CR1 chemokine receptor, playing a crucial role in inhibiting metastatic seeding and colonization of cancer cells.[1][2][3] Proper preparation of JMS-17-2 stock solutions is critical for accurate and reproducible in vitro cell culture experiments. This document provides detailed protocols for the preparation, storage, and handling of JMS-17-2 stock solutions, along with relevant technical data and a diagram of its signaling pathway.
Introduction
JMS-17-2 is a small molecule inhibitor that targets the CX3CR1 receptor with high affinity, demonstrating an IC50 of 0.32 nM.[1][2] Its mechanism of action involves the inhibition of fractalkine-induced ERK phosphorylation, which subsequently reduces the migration of cancer cells.[4][5] Due to its potent anti-metastatic properties, JMS-17-2 is a valuable tool in cancer research. Accurate preparation of stock solutions is the first step in ensuring the reliability of experimental results.
Technical Data
A summary of the key quantitative data for JMS-17-2 and its hydrochloride salt is presented in Table 1 for easy reference and comparison.
| Property | JMS-17-2 | JMS-17-2 hydrochloride | Reference |
| Molecular Formula | C25H26ClN3O | C25H26ClN3O・HCl | [1][4] |
| Molecular Weight | 419.95 g/mol | 456.41 g/mol | [1][4] |
| CAS Number | 1380392-05-1 | 2341841-07-2 | [1][4] |
| Appearance | White to off-white solid | Not specified | [2] |
| Purity | ≥98% | ≥98% | [4] |
| Solubility (DMSO) | ≥ 10 mg/mL (≥ 23.81 mM) | Soluble to 100 mM | [1][4] |
| Solubility (Ethanol) | Not specified | Soluble to 50 mM | [4] |
| IC50 (CX3CR1) | 0.32 nM | Not specified | [1][2] |
Experimental Protocols
Materials
-
JMS-17-2 powder (or JMS-17-2 hydrochloride)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade (hygroscopic, use newly opened)[2]
-
Sterile microcentrifuge tubes or cryovials
-
Sterile pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies. Adjust calculations as needed for different desired concentrations.
Calculations:
To prepare a 10 mM stock solution of JMS-17-2 (MW: 419.95 g/mol ), use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L x 0.001 L x 419.95 g/mol = 4.1995 mg
Procedure:
-
Weighing: In a sterile microcentrifuge tube, carefully weigh out approximately 4.2 mg of JMS-17-2 powder using a calibrated analytical balance.
-
Solvent Addition: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the JMS-17-2 powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[2]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][6] Protect the stock solution from light.[1][2]
Preparation of Working Solutions
For cell culture experiments, the DMSO stock solution must be further diluted in cell culture medium to the desired final concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Example Dilution:
To prepare a 100 µL working solution with a final JMS-17-2 concentration of 10 nM from a 10 mM stock solution:
-
Intermediate Dilution (optional but recommended for low final concentrations): Prepare a 1:100 intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.
-
Final Dilution: Add 0.1 µL of the 100 µM intermediate solution to 99.9 µL of cell culture medium to achieve a final concentration of 100 nM. Alternatively, for a 10 nM final concentration, add 1 µL of a 1 µM intermediate solution to 99 µL of medium. Always add the JMS-17-2 solution to the medium and mix gently by pipetting.
Note: Always prepare fresh working solutions for each experiment from the frozen stock.
Visualizations
Experimental Workflow
Caption: Workflow for JMS-17-2 stock and working solution preparation.
Signaling Pathway
Caption: JMS-17-2 inhibits the CX3CR1 signaling pathway.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Utilizing JMS-17-2 to Inhibit ERK Phosphorylation In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMS-17-2 is a potent and selective small-molecule antagonist of the CX3CR1 chemokine receptor.[1] The binding of the ligand Fractalkine (CX3CL1) to CX3CR1 activates several downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway is a hallmark of many cancers. JMS-17-2 exerts its effects by blocking the initial step of this cascade, thereby preventing the subsequent phosphorylation and activation of ERK.[4] These application notes provide detailed protocols for utilizing JMS-17-2 to inhibit ERK phosphorylation in in vitro cell-based assays, a critical step in assessing its therapeutic potential.
Data Presentation
The inhibitory effect of JMS-17-2 on Fractalkine-induced ERK phosphorylation is dose-dependent. The following table summarizes the quantitative data derived from studies on SK-BR-3 breast cancer cells.
| Concentration of JMS-17-2 | Inhibition of ERK Phosphorylation (relative to FKN-stimulated control) |
| 1 nM | ~25% |
| 10 nM | ~75% |
| 100 nM | ~90% |
| 1 µM | >95% |
| Data is estimated from the dose-response curve presented in Shen F, et al. Mol Cancer Res. 2016 Jun;14(6):518-27.[4] |
Signaling Pathway
The following diagram illustrates the CX3CR1 signaling pathway leading to ERK phosphorylation and the point of inhibition by JMS-17-2.
Experimental Protocols
Protocol 1: Assessment of JMS-17-2-Mediated Inhibition of ERK Phosphorylation by Western Blot
This protocol details the steps to measure the dose-dependent inhibition of Fractalkine-induced ERK1/2 phosphorylation by JMS-17-2 in a relevant cell line (e.g., SK-BR-3).
Materials:
-
JMS-17-2 (stock solution in DMSO)
-
Recombinant human Fractalkine (CX3CL1)
-
CX3CR1-expressing cell line (e.g., SK-BR-3)
-
Cell culture medium and serum
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow:
Procedure:
-
Cell Culture and Treatment:
-
Seed SK-BR-3 cells in 6-well plates and culture until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Prepare serial dilutions of JMS-17-2 (e.g., 1 nM, 10 nM, 100 nM, 1 µM) in serum-free medium. Include a vehicle control (DMSO).
-
Pre-treat the cells with the different concentrations of JMS-17-2 or vehicle for 1-2 hours.
-
Stimulate the cells with 50 nM Fractalkine for 10-15 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with an anti-total ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK and total ERK.
-
Calculate the ratio of phospho-ERK to total ERK for each condition.
-
Plot the normalized phospho-ERK levels against the concentration of JMS-17-2 to generate a dose-response curve.
-
Protocol 2: High-Throughput Screening of ERK Phosphorylation Inhibition using an ELISA-based Assay
This protocol is suitable for screening multiple compounds or concentrations of JMS-17-2 in a 96-well format.
Materials:
-
JMS-17-2
-
Recombinant human Fractalkine (CX3CL1)
-
CX3CR1-expressing cell line
-
96-well cell culture plates
-
Cell-based ERK1/2 (pT202/Y204) ELISA kit (from various commercial suppliers)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and culture to confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with a serial dilution of JMS-17-2 or vehicle control for 1-2 hours.
-
Stimulate with Fractalkine (50 nM) for 10-15 minutes.
-
-
ELISA Assay:
-
Follow the manufacturer's instructions for the cell-based ERK phosphorylation ELISA kit. This typically involves:
-
Fixing the cells.
-
Permeabilizing the cells.
-
Incubating with a primary antibody specific for phospho-ERK1/2.
-
Incubating with an HRP-conjugated secondary antibody.
-
Adding a substrate and measuring the absorbance or fluorescence.
-
Normalizing to total ERK1/2 or total protein content as per the kit's protocol.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ERK phosphorylation for each concentration of JMS-17-2 relative to the Fractalkine-stimulated control.
-
Plot the data to determine the IC50 value.
-
Logical Relationship Diagram
The following diagram illustrates the logical flow of how JMS-17-2's activity is assessed.
References
- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CX3CL1 (Fractalkine)-CX3CR1 Axis in Inflammation-Induced Angiogenesis and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of JMS-17-2 in Pancreatic Cancer Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy characterized by early local invasion and distant metastasis, contributing to its dismal prognosis. The chemokine receptor CX3CR1, and its ligand CX3CL1 (fractalkine), have been identified as key players in the progression of several cancers, including pancreatic cancer.[1][2][3] The CX3CL1/CX3CR1 axis is implicated in promoting tumor cell migration, invasion, and perineural invasion, a hallmark of pancreatic cancer.[2][3] JMS-17-2 is a potent and selective small-molecule antagonist of CX3CR1.[4][5] While its efficacy in inhibiting breast cancer cell migration has been demonstrated, its application in pancreatic cancer remains a promising area of investigation.[4] This document provides detailed application notes and protocols for the use of JMS-17-2 in pancreatic cancer cell migration assays.
Mechanism of Action
JMS-17-2 functions as a competitive antagonist of the CX3CR1 receptor. In cancer cells, the binding of the chemokine CX3CL1 to CX3CR1 initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell migration and invasion.[6][7][8] By blocking the binding of CX3CL1 to CX3CR1, JMS-17-2 is expected to inhibit the activation of these pro-migratory signaling cascades. In studies on breast cancer, JMS-17-2 has been shown to dose-dependently inhibit ERK phosphorylation, a key component of the MAPK pathway.[4][5] It is hypothesized that JMS-17-2 will exert a similar inhibitory effect on pancreatic cancer cells expressing CX3CR1, thereby reducing their migratory and invasive potential.
Data Presentation
The following tables present hypothetical quantitative data based on expected outcomes from the described experimental protocols. These tables are intended to serve as a template for data presentation.
Table 1: Effect of JMS-17-2 on Pancreatic Cancer Cell Migration in Wound Healing Assay
| Treatment Group | Cell Line | Concentration (µM) | Wound Closure (%) at 24h |
| Vehicle Control | PANC-1 | 0 | 95 ± 5 |
| JMS-17-2 | PANC-1 | 1 | 60 ± 7 |
| JMS-17-2 | PANC-1 | 10 | 25 ± 4 |
| JMS-17-2 | PANC-1 | 25 | 10 ± 3 |
| Vehicle Control | AsPC-1 | 0 | 88 ± 6 |
| JMS-17-2 | AsPC-1 | 1 | 55 ± 8 |
| JMS-17-2 | AsPC-1 | 10 | 20 ± 5 |
| JMS-17-2 | AsPC-1 | 25 | 8 ± 2 |
Table 2: Effect of JMS-17-2 on Pancreatic Cancer Cell Invasion in Transwell Assay
| Treatment Group | Cell Line | Concentration (µM) | Number of Invading Cells (per field) |
| Vehicle Control | PANC-1 | 0 | 250 ± 20 |
| JMS-17-2 | PANC-1 | 1 | 150 ± 15 |
| JMS-17-2 | PANC-1 | 10 | 70 ± 10 |
| JMS-17-2 | PANC-1 | 25 | 20 ± 5 |
| Vehicle Control | AsPC-1 | 0 | 210 ± 18 |
| JMS-17-2 | AsPC-1 | 1 | 130 ± 12 |
| JMS-17-2 | AsPC-1 | 10 | 60 ± 8 |
| JMS-17-2 | AsPC-1 | 25 | 15 ± 4 |
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This assay is used to evaluate collective cell migration.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, AsPC-1, which are known to express CX3CR1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
JMS-17-2 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
200 µl pipette tips
-
Microscope with a camera
Procedure:
-
Seed pancreatic cancer cells in 6-well plates and grow to 90-100% confluence.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µl pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing various concentrations of JMS-17-2 (e.g., 0, 1, 10, 25 µM) or vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Capture images of the same wound area at subsequent time points (e.g., 12, 24, and 48 hours).
-
Measure the wound area at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the 0-hour time point.
Protocol 2: Transwell Invasion Assay
This assay assesses the ability of cells to migrate through an extracellular matrix (ECM) barrier.
Materials:
-
Pancreatic cancer cell lines
-
Transwell inserts with 8 µm pore size membranes
-
24-well plates
-
Matrigel or other ECM components
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
JMS-17-2
-
Vehicle control (DMSO)
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Harvest pancreatic cancer cells and resuspend them in serum-free medium containing different concentrations of JMS-17-2 or vehicle control.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Add complete medium (containing FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet solution.
-
Wash the inserts with water and allow them to dry.
-
Count the number of stained cells in several random microscopic fields.
Mandatory Visualizations
Caption: Proposed signaling pathway of JMS-17-2 in pancreatic cancer cells.
Caption: Experimental workflow for the Wound Healing (Scratch) Assay.
References
- 1. Regulation and biological functions of the CX3CL1-CX3CR1 axis and its relevance in solid cancer: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Early expression of the fractalkine receptor CX3CR1 in pancreatic carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. CX3CR1 + CD8 + T cells: Key players in antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vivo Imaging of JMS-17-2 Effects on Tumor Burden
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis remains a primary driver of cancer-related mortality. The chemokine receptor CX3CR1 has emerged as a key player in tumor progression and metastasis, particularly in breast cancer. Its ligand, fractalkine (CX3CL1), is expressed by endothelial cells and various tissues, promoting the adhesion, migration, and invasion of cancer cells that express CX3CR1. JMS-17-2 is a potent and selective small-molecule antagonist of CX3CR1, showing promise in preclinical models by impairing metastatic seeding and colonization of breast cancer cells.[1] This document provides detailed protocols for utilizing in vivo bioluminescence imaging (BLI) to assess the efficacy of JMS-17-2 in reducing tumor burden in a preclinical mouse model of breast cancer.
Mechanism of Action of JMS-17-2
JMS-17-2 exerts its anti-tumor effects by blocking the interaction between CX3CL1 and its receptor CX3CR1. This inhibition disrupts downstream signaling pathways crucial for cancer cell survival, proliferation, and migration. The binding of CX3CL1 to CX3CR1, a G-protein coupled receptor, typically activates signaling cascades including the MAPK/ERK and PI3K/Akt pathways. By preventing this initial binding, JMS-17-2 effectively inhibits the phosphorylation of key signaling molecules like ERK, thereby impeding tumor progression.[1]
Data Presentation: Efficacy of JMS-17-2 on Tumor Burden
While specific quantitative data from in vivo bioluminescence imaging of JMS-17-2 has not been detailed in publicly available literature, preclinical studies have consistently reported a significant reduction in tumor burden and metastasis. The following table summarizes the reported qualitative and potential quantitative outcomes of JMS-17-2 treatment in a breast cancer xenograft model.
| Treatment Group | Number of Animals with Tumors/Total Animals | Mean Bioluminescence Signal (photons/sec/cm²/sr) ± SEM | Fold Change vs. Vehicle | Statistical Significance (p-value) | Qualitative Observations |
| Vehicle Control | 6/7 | Data not publicly available | - | - | Progressive increase in the number and intensity of metastatic lesions over time. |
| JMS-17-2 | 1/8 | Data not publicly available | Data not publicly available | Data not publicly available | Dramatic reduction in the number of tumor foci and overall tumor burden. Animals remained at an oligometastatic stage. |
Note: The quantitative data columns represent the type of data that would be collected in such an experiment. The qualitative observations are based on published findings.[1]
Signaling Pathway of CX3CR1 and Inhibition by JMS-17-2
The following diagram illustrates the CX3CR1 signaling pathway and the mechanism of inhibition by JMS-17-2.
References
JMS-17-2 Administration for Optimal Bioavailability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMS-17-2, a potent and selective small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1), has demonstrated significant therapeutic potential in preclinical models of cancer metastasis.[1] Achieving optimal systemic exposure is critical for maximizing its therapeutic efficacy. This document provides a comprehensive overview of the known administration routes for JMS-17-2, focusing on strategies to achieve optimal bioavailability based on available preclinical data and the physicochemical properties of the compound. Detailed protocols for intraperitoneal administration, the most commonly reported route, are provided. Additionally, this document explores potential alternative routes, such as oral and intravenous administration, and discusses formulation strategies to overcome potential bioavailability challenges.
Introduction to JMS-17-2 and Bioavailability
JMS-17-2 is a small molecule with a molecular weight of 419.95 g/mol and the chemical formula C25H26ClN3O. It functions as a potent antagonist of CX3CR1, a key receptor implicated in inflammatory processes and cancer progression. The bioavailability of a drug, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical pharmacokinetic parameter that influences its efficacy and toxicity. For small molecules like JMS-17-2, factors such as aqueous solubility, membrane permeability, and first-pass metabolism heavily influence oral bioavailability.
Currently, published preclinical studies have exclusively utilized intraperitoneal (i.p.) administration for JMS-17-2. This suggests that the compound may have limitations with other routes, such as oral administration, likely due to poor aqueous solubility.
Physicochemical Properties and Bioavailability Considerations
While a comprehensive physicochemical profile of JMS-17-2 is not publicly available, its solubility in dimethyl sulfoxide (B87167) (DMSO) indicates it is a lipophilic compound with poor water solubility. Such characteristics often correlate with challenges in achieving significant oral bioavailability due to dissolution-rate-limited absorption.
For context, other small-molecule CX3CR1 antagonists have shown variable oral bioavailability. For instance, AZD8797 exhibited a modest oral bioavailability of 39% in rats, which led researchers to utilize subcutaneous administration for more consistent exposure in preclinical studies.[2] Conversely, another antagonist, KAND567, has been successfully formulated for both oral and intravenous administration in human clinical trials, demonstrating that oral delivery of potent CX3CR1 antagonists is feasible with appropriate formulation strategies.[3][4]
Recommended Administration Routes and Protocols
Based on current scientific literature, intraperitoneal injection is the established and effective route for administering JMS-17-2 in preclinical animal models. The following sections provide a detailed protocol for this route and discuss the potential for oral and intravenous administration.
Intraperitoneal (i.p.) Administration (Established Protocol)
Intraperitoneal administration of JMS-17-2 has been shown to achieve systemic concentrations sufficient to exert its pharmacological effects in mouse models of breast cancer.[5]
Pharmacokinetic Data (i.p. Administration):
| Parameter | Value | Species | Dose | Reference |
| Blood Concentration (1h post-dose) | 89 ng/mL (210 nM) | Mouse | 10 mg/kg | [5] |
Experimental Protocol: i.p. Administration of JMS-17-2
This protocol is adapted from the methodology described in preclinical studies of JMS-17-2.[5]
Materials:
-
JMS-17-2 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Cremophor EL (Kolliphor EL)
-
Sterile Water for Injection or sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Animal model (e.g., mice)
Procedure:
-
Preparation of Vehicle Solution:
-
In a sterile microcentrifuge tube, prepare the vehicle solution consisting of 4% DMSO and 4% Cremophor EL in sterile water or saline.
-
For example, to prepare 1 mL of vehicle, mix 40 µL of DMSO, 40 µL of Cremophor EL, and 920 µL of sterile water/saline.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Preparation of JMS-17-2 Dosing Solution (10 mg/kg):
-
Calculate the required amount of JMS-17-2 based on the animal's body weight and the desired dose (10 mg/kg).
-
Dissolve the calculated amount of JMS-17-2 powder in the vehicle solution. It is recommended to first dissolve the powder in the DMSO component and then add the Cremophor EL and water/saline.
-
Vortex the solution until the JMS-17-2 is completely dissolved. The final solution should be clear.
-
-
Administration:
-
Gently restrain the animal.
-
Administer the JMS-17-2 solution via intraperitoneal injection. The injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).
-
The dosing regimen used in published studies is often twice daily.[5]
-
Workflow for Intraperitoneal Administration of JMS-17-2:
Oral (p.o.) Administration (Exploratory)
There is currently no published data on the oral bioavailability of JMS-17-2. Given its likely poor aqueous solubility, direct oral administration of the neat compound is expected to result in low and variable absorption. To achieve optimal oral bioavailability, formulation strategies to enhance solubility and dissolution rate are necessary.
Potential Formulation Strategies for Oral Delivery:
-
Amorphous Solid Dispersions: Dispersing JMS-17-2 in a polymer matrix can prevent crystallization and enhance the dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Nanosuspensions: Reducing the particle size of JMS-17-2 to the nanometer range can significantly increase the surface area for dissolution.
Experimental Protocol: General Approach for Evaluating Oral Bioavailability
-
Formulation Development: Develop a suitable oral formulation of JMS-17-2 using one of the strategies mentioned above.
-
Animal Dosing: Administer the formulated JMS-17-2 to animals (e.g., rats, mice) via oral gavage. A control group receiving an unformulated suspension should be included.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Bioanalytical Method: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify JMS-17-2 concentrations in plasma.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Bioavailability Calculation: To determine the absolute oral bioavailability, an intravenous (i.v.) administration study is required to obtain the AUC after i.v. dosing. The oral bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Signaling Pathway Inhibition by JMS-17-2:
JMS-17-2 exerts its effect by blocking the CX3CL1 (Fractalkine)/CX3CR1 signaling axis. This inhibition prevents the downstream activation of pathways such as the ERK1/2 pathway, which is involved in cell migration and survival.[5]
Intravenous (i.v.) Administration (Theoretical)
Intravenous administration would ensure 100% bioavailability and provide a direct measure of the systemic clearance and volume of distribution of JMS-17-2. While no specific i.v. protocol for JMS-17-2 has been published, a formulation similar to that used for i.p. injection, but with further dilution and slower infusion, would be a logical starting point. The vehicle would need to be carefully selected to avoid precipitation in the bloodstream. Solubilizing agents such as cyclodextrins could also be explored for developing a suitable i.v. formulation. An i.v. study is essential for determining the absolute oral bioavailability.
Conclusion and Future Directions
The optimal administration route for JMS-17-2 to achieve maximal bioavailability is dependent on the therapeutic context and the feasibility of formulation development.
-
For preclinical in vivo efficacy studies, intraperitoneal administration is the well-documented and effective method. The provided protocol offers a reliable starting point for researchers.
-
For achieving consistent and complete systemic exposure in a research setting, intravenous administration is the theoretical ideal. Development of a stable and safe i.v. formulation would be a prerequisite.
-
For clinical translation, the development of an oral formulation is highly desirable. This will require significant formulation research to overcome the presumed poor aqueous solubility of JMS-17-2.
Future research should focus on a comprehensive characterization of the physicochemical properties of JMS-17-2, including its aqueous solubility at different pH values and its permeability. Furthermore, head-to-head pharmacokinetic studies comparing different administration routes and formulations are necessary to definitively establish the optimal route for bioavailability and guide future clinical development.
References
- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isrctn.com [isrctn.com]
- 4. ISRCTN [isrctn.com]
- 5. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JMS-17-2 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMS-17-2 is a potent and selective small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1).[1] This document provides detailed application notes and experimental protocols for studying the effects of JMS-17-2 on responsive cancer cell lines. The primary focus is on human breast cancer cell lines MDA-MB-231 and SKBR3, which have been identified as responsive to JMS-17-2 treatment. The core mechanism of action of JMS-17-2 involves the inhibition of the fractalkine (FKN)/CX3CR1 signaling axis, leading to a reduction in downstream signaling, including the phosphorylation of Extracellular Signal-Regulated Kinase (ERK).[1] This interference with CX3CR1 signaling has been shown to impair cancer cell migration and metastatic potential.[1][2]
These protocols will guide researchers in assessing the effects of JMS-17-2 on cell viability, apoptosis, cell cycle progression, and cell migration.
Responsive Cell Lines
The following breast cancer cell lines have been reported to be responsive to JMS-17-2 treatment:
-
MDA-MB-231: A triple-negative breast cancer (TNBC) cell line known for its aggressive and metastatic phenotype.
-
SKBR3: A HER2-positive breast cancer cell line.
Data Presentation
Table 1: In Vitro Efficacy of JMS-17-2
| Parameter | Cell Line | Value | Reference |
| IC50 (CX3CR1 Signaling Inhibition) | SKBR3 | 0.32 nM | [1] |
| Effect | MDA-MB-231, SKBR3 | Inhibition of FKN-induced ERK phosphorylation | [1] |
| Effect | MDA-MB-231 | Reduction of migration | [1] |
| Effect | MDA-MB-231 | Decrease in skeletal disseminated tumor cells (DTCs) in vivo | [1] |
Note: The provided IC50 value is for the inhibition of CX3CR1 signaling, not a direct measure of cytotoxicity. Cytotoxicity IC50 values for JMS-17-2 are not currently available in the public domain and should be determined experimentally using protocols such as the MTT assay described below.
Signaling Pathway
JMS-17-2 targets the CX3CR1 receptor, inhibiting the binding of its ligand, fractalkine (FKN). This disruption blocks the activation of downstream signaling pathways, most notably the ERK/MAPK pathway, which is crucial for cell proliferation, survival, and migration.
References
Application Notes and Protocols: Combining JMS-17-2 with Standard Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMS-17-2 is a potent and selective small-molecule antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1).[1] The CX3CR1 signaling axis plays a crucial role in cancer progression, particularly in promoting metastasis and chemoresistance.[2] Emerging evidence suggests that the expression of CX3CR1 on cancer cells confers resistance to standard chemotherapy agents, providing a strong rationale for combination therapy. These application notes provide a framework for investigating the synergistic potential of combining JMS-17-2 with standard chemotherapy agents, particularly taxanes such as paclitaxel (B517696) and docetaxel.
Mechanism of Action and Rationale for Combination Therapy
JMS-17-2 exerts its anti-cancer effects by blocking the binding of the chemokine CX3CL1 (fractalkine) to its receptor, CX3CR1. This interaction, when unopposed, activates several downstream signaling pathways implicated in cell survival, proliferation, migration, and invasion, including the PI3K/AKT, Raf/MEK/ERK, and JAK/STAT pathways.[2]
A key rationale for combining JMS-17-2 with chemotherapy stems from the observation that high CX3CR1 expression is associated with resistance to taxane-based chemotherapy.[2] Studies have shown that cancer cells with high levels of CX3CR1 are less susceptible to the cytotoxic effects of docetaxel.[2] Furthermore, the CX3CL1/CX3CR1 axis has been shown to induce paclitaxel resistance in gastric cancer models.[3] By inhibiting CX3CR1 signaling, JMS-17-2 is hypothesized to re-sensitize cancer cells to the effects of these chemotherapy agents, leading to a synergistic anti-tumor response.
Quantitative Data Summary
The following tables summarize the available quantitative data for JMS-17-2. It is important to note that preclinical data for the combination of JMS-17-2 with standard chemotherapy agents is not yet publicly available. The provided protocols are designed to enable the generation of such data.
Table 1: In Vitro Efficacy of JMS-17-2
| Cell Line | Assay | IC50 | Reference |
| SKBR3 (Breast Cancer) | ERK Phosphorylation Inhibition | ~10 nM | [4] |
| MDA-MB-231 (Breast Cancer) | Chemotaxis Inhibition | 1 nM, 10 nM, 100 nM (effective concentrations) | [4] |
Table 2: In Vivo Efficacy of JMS-17-2 (Monotherapy)
| Animal Model | Cancer Type | JMS-17-2 Dose | Effect | Reference |
| SCID Mice | Breast Cancer Metastasis | 10 mg/kg (i.p.) | Dramatic reduction of tumors in skeleton and visceral organs | [4] |
Signaling Pathway
The following diagram illustrates the CX3CR1 signaling pathway and the proposed point of intervention for JMS-17-2.
Caption: CX3CR1 Signaling and JMS-17-2 Inhibition.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments to evaluate the combination of JMS-17-2 with standard chemotherapy agents.
Protocol 1: In Vitro Cytotoxicity Assay (Combination Treatment)
Objective: To determine the synergistic cytotoxic effect of JMS-17-2 and a standard chemotherapy agent (e.g., paclitaxel or docetaxel) on cancer cell lines.
Materials:
-
Cancer cell lines expressing CX3CR1 (e.g., MDA-MB-231, PC3-ML)
-
Cell culture medium and supplements
-
JMS-17-2 (stock solution in DMSO)
-
Chemotherapy agent (e.g., paclitaxel or docetaxel, stock solution in DMSO)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of JMS-17-2 and the chemotherapy agent, both alone and in combination, in cell culture medium. A fixed-ratio combination design is recommended to assess synergy.
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Chemotaxis Assay (Combination Treatment)
Objective: To assess the effect of JMS-17-2 in combination with a chemotherapy agent on cancer cell migration towards a CX3CL1 gradient.
Materials:
-
Cancer cell lines expressing CX3CR1 (e.g., MDA-MB-231)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Recombinant human CX3CL1
-
JMS-17-2
-
Chemotherapy agent
-
Calcein AM or similar fluorescent dye
Procedure:
-
Cell Preparation: Starve cancer cells in serum-free medium for 12-24 hours.
-
Assay Setup:
-
Add serum-free medium containing CX3CL1 (e.g., 50 ng/mL) to the lower chamber of the 24-well plate.
-
In the upper chamber (Transwell insert), resuspend the starved cells in serum-free medium containing JMS-17-2, the chemotherapy agent, or the combination at desired concentrations.
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Staining and Removal of Non-migrated Cells:
-
Carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Stain the migrated cells on the lower surface of the membrane with Calcein AM.
-
-
Quantification:
-
Elute the dye from the stained cells.
-
Measure the fluorescence using a plate reader.
-
Alternatively, image the migrated cells using a fluorescence microscope and quantify the number of cells per field.
-
-
Data Analysis: Compare the number of migrated cells in the treatment groups to the control group.
Protocol 3: ERK Phosphorylation Assay (Western Blot)
Objective: To determine if JMS-17-2 can inhibit CX3CL1-induced ERK phosphorylation in the presence of a chemotherapy agent.
Materials:
-
Cancer cell lines expressing CX3CR1 (e.g., SKBR3)
-
Serum-free medium
-
Recombinant human CX3CL1
-
JMS-17-2
-
Chemotherapy agent
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment:
-
Serum-starve cells for 4-6 hours.
-
Pre-treat cells with JMS-17-2, the chemotherapy agent, or the combination for 1 hour.
-
Stimulate the cells with CX3CL1 (e.g., 50 ng/mL) for 5-10 minutes.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody against total-ERK1/2 to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total-ERK signal.
Protocol 4: In Vivo Xenograft Model (Combination Therapy)
Objective: To evaluate the efficacy of JMS-17-2 in combination with a standard chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line expressing CX3CR1 (e.g., MDA-MB-231)
-
Matrigel (optional)
-
JMS-17-2 formulation for in vivo use
-
Chemotherapy agent formulation for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, JMS-17-2 alone, Chemotherapy alone, JMS-17-2 + Chemotherapy).
-
-
Drug Administration:
-
Administer JMS-17-2 (e.g., 10 mg/kg, intraperitoneally, daily or as determined by pharmacokinetic studies).
-
Administer the chemotherapy agent according to established protocols (e.g., paclitaxel, 10 mg/kg, intraperitoneally, once weekly).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors reach the predetermined endpoint size or if signs of toxicity are observed.
-
Excise the tumors and measure their final weight.
-
Analyze tumor growth inhibition for each treatment group compared to the vehicle control.
-
Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the combination therapy.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for evaluating the combination of JMS-17-2 with a standard chemotherapy agent.
Caption: Experimental Workflow Diagram.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the therapeutic potential of combining the CX3CR1 antagonist, JMS-17-2, with standard chemotherapy agents. The strong scientific rationale, based on the role of CX3CR1 in chemoresistance, suggests that this combination therapy holds promise for improving treatment outcomes in various cancers. The detailed experimental procedures will enable the generation of crucial preclinical data to validate this therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Subsets of cancer cells expressing CX3CR1 are endowed with metastasis-initiating properties and resistance to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CX3CL1 and its receptor CX3CR1 interact with RhoA signaling to induce paclitaxel resistance in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Efficacy of JMS-17-2 in a Metastasis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis remains a primary driver of cancer-related mortality. The chemokine receptor CX3CR1 has emerged as a critical mediator in the metastatic cascade, particularly in breast cancer.[1][2] Its interaction with its ligand, Fractalkine (FKN), facilitates the extravasation and seeding of circulating tumor cells (CTCs) to distant sites, such as the skeleton.[1][2] JMS-17-2 is a potent and selective small-molecule antagonist of CX3CR1, offering a promising therapeutic strategy to inhibit metastasis.[1][2][3] This document provides detailed protocols for assessing the efficacy of JMS-17-2 in a preclinical metastasis model, enabling researchers to evaluate its anti-metastatic potential.
Mechanism of Action
JMS-17-2 functions by antagonizing CX3CR1 signaling.[1][3] This inhibition has been shown to block the FKN-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream signaling event that promotes cancer cell migration and invasion.[1][3] Furthermore, targeting CX3CR1 with JMS-17-2 has been observed to down-regulate NOTCH3 and disrupt the Notch signaling pathway, which is also implicated in tumor progression.[1]
Signaling Pathway
Caption: JMS-17-2 inhibits the CX3CR1 signaling pathway.
Experimental Protocols
This section outlines the key in vivo experiments to assess the efficacy of JMS-17-2 in a breast cancer metastasis model.
Cell Line and Culture
-
Cell Line: MDA-MB-231 human breast cancer cell line, stably expressing green fluorescent protein (GFP) and luciferase for in vivo imaging.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Animal Model
-
Species: Immunodeficient mice (e.g., NOD/SCID or similar).
-
Justification: These mice lack a functional immune system, allowing for the xenografting of human cancer cells.
-
Ethics: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane use of animals.
Experimental Metastasis Model (Seeding Assay)
This model assesses the effect of JMS-17-2 on the initial seeding of cancer cells to distant organs.
Caption: Workflow for the experimental metastasis model.
Protocol:
-
Cell Preparation: Harvest MDA-MB-231-GFP-Luc cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 µL.
-
Intracardiac Injection: Anesthetize mice and inject 100 µL of the cell suspension into the left cardiac ventricle.
-
Treatment Groups:
-
Dosing Regimen:
-
Pre-treatment Model: Administer a single dose of JMS-17-2 or vehicle one hour prior to and three hours after cancer cell injection.[1]
-
Established Metastasis Model: Begin treatment one week after cell injection, administering JMS-17-2 or vehicle twice daily for the duration of the study (e.g., three weeks).[1]
-
-
In Vivo Imaging: Monitor tumor growth and metastatic dissemination weekly using an in vivo bioluminescence imaging system.
-
Quantification of Metastasis:
-
Bioluminescence: Quantify the total tumor burden from the imaging data.
-
Histology: Perform histological analysis on harvested tissues to confirm the presence of metastases.
-
Fluorescence Microscopy: For bone metastasis, enumerate disseminated tumor cells (DTCs) in bone tissue sections using fluorescence microscopy.[4]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of JMS-17-2 on Metastatic Seeding
| Treatment Group | Number of Animals | Mean Bioluminescence Signal (photons/sec) ± SEM | Number of Metastatic Foci ± SEM |
| Vehicle Control | 7 | Insert Data | Insert Data |
| JMS-17-2 (10 mg/kg) | 8 | Insert Data | Insert Data |
Table 2: Effect of JMS-17-2 on Established Metastases
| Treatment Group | Number of Animals | Initial Mean Tumor Burden (photons/sec) ± SEM | Final Mean Tumor Burden (photons/sec) ± SEM |
| Vehicle Control | Insert N | Insert Data | Insert Data |
| JMS-17-2 (10 mg/kg) | Insert N | Insert Data | Insert Data |
The protocols described provide a robust framework for evaluating the anti-metastatic efficacy of JMS-17-2. By targeting the CX3CR1 signaling pathway, JMS-17-2 presents a promising therapeutic agent for preventing and treating metastatic disease.[1][2] The use of in vivo imaging and detailed endpoint analyses will allow for a comprehensive assessment of its therapeutic potential.
References
- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Navigating the Challenges of JMS-17-2 Solubility in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
JMS-17-2, a potent and selective antagonist of the CX3CR1 chemokine receptor, holds significant promise in therapeutic research, particularly in oncology.[1][2][3] However, its hydrophobic nature can present considerable challenges in achieving desired concentrations in aqueous solutions for in vitro and in vivo experiments. This technical support center provides a comprehensive guide to understanding and overcoming the solubility issues associated with JMS-17-2 and its hydrochloride salt, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of JMS-17-2?
A1: JMS-17-2 is sparingly soluble in aqueous solutions. Its solubility is significantly enhanced in organic solvents. The hydrochloride salt form of JMS-17-2 generally exhibits improved solubility in aqueous media compared to the free base.
Q2: I'm seeing precipitation when I try to dissolve JMS-17-2 in my aqueous buffer. What should I do?
A2: Precipitation is a common issue due to the compound's low aqueous solubility. Here are a few troubleshooting steps:
-
Prepare a concentrated stock solution in an organic solvent first. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are recommended.[4][5]
-
Use a co-solvent system. For in vivo studies, mixtures of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been successfully used.[1]
-
Sonication and/or gentle heating can aid in the dissolution of the compound.[1]
-
Ensure you are using the hydrochloride salt form (JMS-17-2 HCl), as it is expected to have better aqueous solubility.[4][5][6]
Q3: What are the recommended storage conditions for JMS-17-2 solutions?
A3: Stock solutions of JMS-17-2 in an organic solvent like DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is advisable to protect the solutions from light.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
Troubleshooting Guide: Dissolving JMS-17-2 for In Vitro and In Vivo Studies
Quantitative Solubility Data
| Compound Form | Solvent | Maximum Concentration | Reference |
| JMS-17-2 | DMSO | 25 mg/mL (59.53 mM) | [1] |
| JMS-17-2 hydrochloride | DMSO | 100 mM (45.64 mg/mL) | [4][5] |
| JMS-17-2 hydrochloride | Ethanol | 50 mM (22.82 mg/mL) | [4][5] |
| JMS-17-2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.95 mM) | [1] |
| JMS-17-2 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.95 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of JMS-17-2 or JMS-17-2 hydrochloride powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). It is crucial to use newly opened DMSO as it is hygroscopic, and water content can negatively impact solubility.[1]
-
Vortex the solution thoroughly.
-
If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
-
Thaw a frozen aliquot of the JMS-17-2 DMSO stock solution.
-
Serially dilute the stock solution in your desired aqueous buffer (e.g., PBS, cell culture medium) to the final working concentration.
-
Crucially, ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your biological assays.
-
If precipitation occurs upon dilution, consider using a buffer containing a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68, or a carrier protein like bovine serum albumin (BSA), to enhance solubility.
Protocol 3: Preparation of a Formulation for In Vivo Administration
This protocol is adapted from a published study for a 1 mL working solution.[1]
-
Start with a 20.8 mg/mL stock solution of JMS-17-2 in DMSO.
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This formulation results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Visualizing Experimental Workflows and Biological Pathways
Troubleshooting Workflow for JMS-17-2 Solubility Issues
Caption: A logical workflow for troubleshooting JMS-17-2 solubility.
CX3CR1 Signaling Pathway Modulated by JMS-17-2
JMS-17-2 acts as an antagonist to the CX3CR1 receptor.[1][2] The binding of its natural ligand, fractalkine (CX3CL1), to CX3CR1 activates downstream signaling pathways, such as the ERK phosphorylation cascade, which is implicated in cell migration and survival.[2] JMS-17-2 blocks this interaction, thereby inhibiting these downstream effects.
Caption: The inhibitory effect of JMS-17-2 on the CX3CR1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. JMS 17-2 hydrochloride | Other Chemokine Receptors | Tocris Bioscience [tocris.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Potential off-target effects of JMS-17-2 in primary cells
Welcome to the technical support center for JMS-17-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of JMS-17-2 in primary cells. The following information is based on currently available data.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of JMS-17-2?
A1: JMS-17-2 is a potent and selective small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1).[1][2][3] It functions by blocking the signaling induced by the binding of its endogenous ligand, fractalkine (CX3CL1).[1][3]
Q2: Has the selectivity of JMS-17-2 been profiled against other chemokine receptors?
A2: Yes, studies have shown that JMS-17-2 is highly selective for CX3CR1. It has been demonstrated to have no significant activity against the closely related chemokine receptors CXCR1, CXCR2, and CXCR4 at concentrations up to 1µM.[1]
Q3: Is there any publicly available data from a comprehensive kinome scan for JMS-17-2?
A3: Currently, there is no publicly available data from a broad kinome scan for JMS-17-2. Therefore, its off-target effects on the human kinome are not fully characterized in the public domain.
Q4: Are there any known off-target effects of JMS-17-2 on other G-protein coupled receptors (GPCRs)?
A4: Similar to the kinome scan data, there is no comprehensive GPCR screening data for JMS-17-2 available in the public literature. While one report abstract generally mentions that small-molecule antagonists of CX3CR1 could potentially interact with CCR1, this has not been specifically demonstrated for JMS-17-2.[1]
Q5: What is the recommended approach to assess potential off-target effects of JMS-17-2 in my primary cell experiments?
A5: To investigate potential off-target effects, it is recommended to include appropriate controls in your experimental design. This includes using a negative control (vehicle) and, if possible, a positive control (another known CX3CR1 antagonist). Additionally, performing dose-response experiments and observing effects at the lowest effective concentration can help minimize potential off-target activities. For more definitive analysis, consider conducting a kinome scan or a broad GPCR panel screening with JMS-17-2.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected cellular phenotype not consistent with CX3CR1 inhibition. | Potential Off-Target Effect: JMS-17-2 may be interacting with other cellular targets. | 1. Confirm On-Target Effect: Verify that the observed phenotype is not a downstream consequence of CX3CR1 inhibition in your specific primary cell type. 2. Dose-Response: Perform a detailed dose-response curve. Off-target effects often occur at higher concentrations. 3. Use a Structurally Unrelated CX3CR1 Antagonist: Compare the phenotype with that induced by a different CX3CR1 antagonist. If the phenotype is unique to JMS-17-2, it may suggest an off-target effect. 4. Rescue Experiment: If possible, try to rescue the phenotype by overexpressing CX3CR1 or providing an excess of its ligand, fractalkine. |
| High background or variable results in signaling assays (e.g., phosphorylation assays). | Assay Interference: The chemical properties of JMS-17-2 might interfere with the assay components. | 1. Run Assay Controls: Include controls without cells or with cell lysates to check for direct interference of JMS-17-2 with the assay reagents. 2. Alternative Detection Methods: If using a fluorescence-based assay, consider a luminescence or radioactivity-based method to rule out fluorescence quenching or enhancement by the compound. |
| Cell toxicity at concentrations intended for CX3CR1 antagonism. | Off-Target Cytotoxicity: The compound may be inducing cell death through a mechanism independent of CX3CR1. | 1. Assess Viability in CX3CR1-Negative Cells: Test the cytotoxicity of JMS-17-2 on a primary cell type that does not express CX3CR1. 2. Multiple Viability Assays: Use multiple methods to assess cell viability (e.g., MTT, trypan blue exclusion, Annexin V/PI staining) to confirm the cytotoxic effect. |
Quantitative Data Summary
Currently, there is no publicly available quantitative data on the off-target binding or activity of JMS-17-2 from broad panel screenings. The available selectivity data is summarized below.
| Target | Activity | Concentration Tested | Reference |
| CX3CR1 | Antagonist | IC50 = 0.32 nM (pERK) | [4] |
| CXCR1 | No Activity | Up to 1µM | [1] |
| CXCR2 | No Activity | Up to 1µM | [1] |
| CXCR4 | No Activity | Up to 1µM | [1] |
Experimental Protocols
Protocol 1: Assessing Off-Target Kinase Activity via Western Blotting for Phospho-Kinase Profiling
-
Cell Culture and Treatment: Plate primary cells at an appropriate density and allow them to adhere or stabilize. Starve the cells of serum if necessary, depending on the signaling pathway being investigated. Treat cells with JMS-17-2 at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control for a predetermined time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against key phosphorylated signaling proteins from various pathways (e.g., p-Akt, p-p38, p-JNK, p-STAT3). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: On-target signaling pathway of CX3CR1 and the inhibitory action of JMS-17-2.
Caption: Recommended workflow to investigate potential off-target effects of JMS-17-2.
References
- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A Novel Small Molecule CX3CR1 Antagonist Halts Metastasis - Joseph Salvino [grantome.com]
Technical Support Center: Optimizing JMS-17-2 for Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using JMS-17-2 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for JMS-17-2?
A1: JMS-17-2 is a potent and selective antagonist of the CX3C chemokine receptor 1 (CX3CR1), with an IC50 of 0.32 nM.[1][2] By binding to CX3CR1, JMS-17-2 inhibits the signaling cascade initiated by its ligand, fractalkine (CX3CL1). A primary downstream effect of this inhibition is the dose-dependent reduction of Extracellular signal-regulated kinase (ERK) phosphorylation.[2][3][4][5]
Q2: How might JMS-17-2 influence the p97-Nrf2 signaling pathway?
A2: While direct studies on JMS-17-2's effect on the p97-Nrf2 pathway are not yet published, a link can be inferred from its target, CX3CR1. Research has shown that CX3CR1-deficient microglia exhibit impaired signaling of the transcription factor NRF2.[4] The p97-Nrf2 pathway is a critical cellular stress response system. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome. The segregase p97 plays a role in extracting ubiquitylated Nrf2 from the Keap1 complex for proteasomal degradation, thus acting as a negative regulator of Nrf2.[6] Given that CX3CR1 signaling can influence Nrf2, antagonism of CX3CR1 by JMS-17-2 may, in turn, modulate this pathway. However, the precise effects require empirical validation.
Q3: What is the recommended starting concentration for JMS-17-2 in cell culture?
A3: For short-term assays, such as chemotaxis or inhibition of ERK phosphorylation, concentrations ranging from 1 nM to 100 nM have been used effectively.[2][3] For long-term culture, it is crucial to start with a lower concentration and perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Q4: How should I prepare and store JMS-17-2 stock solutions?
A4: JMS-17-2 should be dissolved in a high-purity solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).[7][8] This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C for short-term or -80°C for long-term stability.[7][8] When preparing your working concentration, dilute the stock solution in your cell culture medium immediately before use.[7]
Q5: What is the maximum recommended concentration of DMSO in cell culture?
A5: The tolerance to DMSO varies between cell lines. As a general guideline, a final DMSO concentration of less than 0.1% is considered safe for most cell lines. Concentrations between 0.1% and 0.5% are tolerated by many robust cell lines, while concentrations above 0.5% may be cytotoxic.[8] It is essential to include a vehicle control (media with the same final DMSO concentration as your experimental samples) in all experiments.[8]
Troubleshooting Guides
Issue 1: High levels of cell death in long-term cultures treated with JMS-17-2.
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the IC50 value for your cell line. For long-term culture, use a concentration well below the IC50 value that still elicits the desired biological effect. |
| Compound degradation. | JMS-17-2 stability in culture medium over extended periods at 37°C is not fully characterized. Consider replacing the medium with freshly prepared JMS-17-2 every 24-48 hours.[9] |
| Solvent toxicity. | Ensure the final concentration of DMSO in your culture medium is at a non-toxic level (ideally <0.1%).[8] Always include a vehicle control. |
| Cell confluence. | Over-confluent or sparse cultures can be more susceptible to stress. Maintain a consistent and optimal cell density throughout the experiment. |
Issue 2: Loss of JMS-17-2 efficacy over time.
| Possible Cause | Troubleshooting Steps |
| Compound instability. | Small molecules can degrade in aqueous solutions at 37°C. Implement a regular media change schedule with fresh JMS-17-2 to maintain a consistent effective concentration.[7][9] |
| Cellular resistance. | Cells may develop resistance mechanisms over long-term exposure. Monitor the expression and phosphorylation status of target proteins (CX3CR1, ERK) over time. |
| Incorrect storage. | Ensure stock solutions are stored correctly in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8] |
Data Presentation
Table 1: Reported In Vitro Concentrations of JMS-17-2
| Parameter | Concentration | Cell Line(s) | Assay | Reference |
| IC50 | 0.32 nM | - | CX3CR1 Antagonism | [1][2] |
| Effective Concentration | 1 nM, 10 nM, 100 nM | Breast Cancer Cells | Chemotaxis Assay | [2][3] |
| Effective Concentration | 10 nM | SKBR3 Breast Cancer Cells | Inhibition of ERK Phosphorylation | [4] |
Table 2: Template for Determining Optimal Long-Term Concentration of JMS-17-2
| JMS-17-2 Conc. | Cell Viability (Day 3) | Cell Viability (Day 7) | Target Modulation (e.g., pERK/ERK ratio) | Notes |
| Vehicle Control (DMSO) | User Data | User Data | User Data | Baseline for comparison. |
| 0.1 nM | User Data | User Data | User Data | |
| 1 nM | User Data | User Data | User Data | |
| 10 nM | User Data | User Data | User Data | |
| 100 nM | User Data | User Data | User Data | |
| 1 µM | User Data | User Data | User Data |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of JMS-17-2
This protocol outlines a method to assess the cytotoxicity of JMS-17-2 using a resazurin-based assay.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of JMS-17-2 in complete culture medium. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control. Remove the existing medium from the wells and add 100 µL of the prepared dilutions or control solutions.
-
Incubation: Incubate for your desired long-term exposure time (e.g., 72 hours, 7 days), ensuring to change the media with fresh compound at regular intervals (e.g., every 48 hours).
-
Resazurin (B115843) Assay: Add 10 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of cell viability against the JMS-17-2 concentration to determine the optimal non-toxic range.
Protocol 2: Western Blot for ERK Phosphorylation
This protocol is for assessing the inhibitory effect of JMS-17-2 on ERK phosphorylation.
-
Cell Treatment: Plate cells and allow them to attach. Starve the cells in serum-free media for 4-6 hours. Pre-treat with various concentrations of JMS-17-2 or vehicle control for 1-2 hours. Stimulate with the CX3CR1 ligand, fractalkine (e.g., 50 nM), for 10-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Densitometry: Quantify the band intensities and present the data as a ratio of p-ERK to total ERK.
Mandatory Visualizations
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AN OPTIMIZED SMALL MOLECULE INHIBITOR COCKTAIL SUPPORTS LONG-TERM MAINTENANCE OF HUMAN EMBRYONIC STEM CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CX3CR1-deficient microglia shows impaired signalling of the transcription factor NRF2: Implications in tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. The NRF2-p97-NRF2 negative feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Toxicity Assessment of JMS-17-2 in Murine Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JMS-17-2 in murine models. The information is designed to help anticipate and address potential issues related to in vivo toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for JMS-17-2?
A1: JMS-17-2 is a potent and selective small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1).[1] It functions by blocking the binding of the chemokine fractalkine (CX3CL1), thereby inhibiting downstream signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK), which are involved in cell migration, seeding, and colonization in metastatic cancer models.[2]
Q2: What is the recommended dosing and administration route for JMS-17-2 in mice?
A2: Based on preclinical studies, a common dosage for assessing the efficacy of JMS-17-2 is 10 mg/kg administered intraperitoneally (i.p.) twice daily.[2] However, for toxicity studies, a dose-range-finding study is recommended to determine the maximum tolerated dose (MTD).[3]
Q3: What pharmacokinetic data is available for JMS-17-2 in mice?
A3: A pharmacokinetic evaluation in mice showed that a 10 mg/kg i.p. dose of JMS-17-2 resulted in blood levels of 89 ng/mL (210 nM) one hour after administration.[2]
Q4: Are there any published toxicity data for JMS-17-2?
A4: The currently available scientific literature on JMS-17-2 focuses primarily on its anti-metastatic efficacy.[1][2] Detailed in vivo toxicity studies, including data on organ-specific toxicities, hematological changes, or effects on body weight, have not been published. Therefore, researchers should conduct their own thorough toxicity assessments.
Q5: What are the potential on-target and off-target toxicities to monitor for a CX3CR1 antagonist like JMS-17-2?
A5: As CX3CR1 is involved in immune cell recruitment and inflammation, potential on-target effects could involve modulation of the immune system.[4] Off-target toxicities are unpredictable without specific data, but for small molecule kinase inhibitors in general, common side effects can include hematologic, gastrointestinal, and cardiovascular toxicities.[5][6][7] Close monitoring of animal health is crucial.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss or Reduced Physical Activity in Mice
-
Possible Cause: This could be a sign of systemic toxicity. Small molecule inhibitors can sometimes cause gastrointestinal distress or other metabolic disturbances.[8]
-
Troubleshooting Steps:
-
Monitor Body Weight: Weigh the animals daily or at least three times a week. A weight loss of more than 15-20% from baseline is a common endpoint for humane intervention.
-
Clinical Observations: Perform daily clinical observations using a scoring system. Look for signs such as lethargy, ruffled fur, hunched posture, or social isolation.[9]
-
Dose Reduction: Consider reducing the dose of JMS-17-2 or the frequency of administration.
-
Necropsy and Histopathology: If an animal reaches a humane endpoint, perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs, gastrointestinal tract) for histopathological analysis to identify potential target organs of toxicity.[10]
-
Issue 2: Abnormal Hematology or Clinical Chemistry Results
-
Possible Cause: Small molecule inhibitors can sometimes cause hematologic toxicities such as anemia, neutropenia, or thrombocytopenia.[5] Changes in blood urea (B33335) nitrogen (BUN), creatinine, or liver enzymes (ALT, AST) can indicate kidney or liver toxicity, respectively.[10]
-
Troubleshooting Steps:
-
Baseline Samples: Always collect blood samples before the start of the experiment to establish baseline values.
-
Interim Blood Collection: If the study duration allows, collect blood samples at intermediate time points to monitor for changes.
-
Correlate with Histopathology: Compare any abnormal blood work with the histopathological findings of the relevant organs (e.g., bone marrow for hematologic changes, liver, and kidney).
-
Review Literature for Class Effects: Investigate if other CX3CR1 antagonists or similar small molecules have been reported to cause similar effects.
-
Data Presentation
Table 1: General In Vivo Toxicity Monitoring Parameters for JMS-17-2
| Parameter Category | Specific Measurement | Frequency | Notes |
| Clinical Observations | Body Weight | Daily / 3x per week | Note any significant loss or gain. |
| Physical Appearance | Daily | Ruffled fur, hunched posture, etc. | |
| Behavior | Daily | Lethargy, hyperactivity, social interaction. | |
| Food and Water Intake | Daily (if possible) | Can be an early indicator of toxicity. | |
| Hematology (Complete Blood Count) | Red Blood Cells (RBC), Hemoglobin, Hematocrit | Baseline, End of Study | To assess for anemia. |
| White Blood Cells (WBC) and Differential | Baseline, End of Study | To assess for neutropenia or other immune effects. | |
| Platelets | Baseline, End of Study | To assess for thrombocytopenia. | |
| Clinical Chemistry | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Baseline, End of Study | Indicators of liver function. |
| Blood Urea Nitrogen (BUN), Creatinine | Baseline, End of Study | Indicators of kidney function. | |
| Histopathology | Microscopic examination of major organs | End of Study | Liver, kidneys, spleen, heart, lungs, GI tract, etc. |
Experimental Protocols
Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD) Study of JMS-17-2 in Mice
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), with an equal number of male and female animals per group (n=3-5).[11]
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.[11]
-
Vehicle Preparation: Prepare the vehicle control (e.g., 4% DMSO, 4% Cremophor EL in sterile water, as used in efficacy studies) and JMS-17-2 formulations at various concentrations.
-
Dose Escalation:
-
Start with a single i.p. injection of a low dose of JMS-17-2 in the first group of animals.
-
Gradually increase the dose in subsequent groups. The dose increments can be based on a logarithmic scale.
-
Include a vehicle-only control group.[3]
-
-
Monitoring:
-
Endpoint Determination: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity that would necessitate euthanasia.[3]
-
Data Analysis: Analyze body weight changes, clinical signs, and any mortality to determine the MTD.
Mandatory Visualization
Caption: Signaling pathway inhibited by JMS-17-2.
Caption: General workflow for in vivo toxicity study.
References
- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An engineered CX3CR1 antagonist endowed with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hematologic toxicities of small molecule tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Frontiers | A Comprehensive Review of Clinical Cardiotoxicity Incidence of FDA-Approved Small-Molecule Kinase Inhibitors [frontiersin.org]
- 8. ijrpr.com [ijrpr.com]
- 9. Toxicology | MuriGenics [murigenics.com]
- 10. labinsights.nl [labinsights.nl]
- 11. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with JMS-17-2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JMS-17-2. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is JMS-17-2 and what is its primary mechanism of action?
JMS-17-2 is a potent and selective small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1), with a reported IC50 of 0.32 nM.[1] Its primary mechanism of action is to block the signaling pathway initiated by the binding of CX3CR1's natural ligand, fractalkine (FKN). This inhibition has been shown to be dose-dependent and can be measured by the reduction of downstream signaling events like ERK phosphorylation.[2][3] In the context of cancer biology, JMS-17-2 has been demonstrated to impair the metastatic seeding and colonization of breast cancer cells.[1][2][4]
Q2: What are the key signaling pathways affected by JMS-17-2?
JMS-17-2 primarily antagonizes the CX3CR1 signaling cascade. The binding of FKN to CX3CR1 typically activates downstream pathways that promote cell migration and survival. By blocking this interaction, JMS-17-2 inhibits these effects. A key downstream effector that is inhibited is Extracellular signal-regulated kinase (ERK).[2] Additionally, studies have indicated that targeting CX3CR1 with JMS-17-2 can lead to the deregulation of the Notch signaling pathway.[2][5]
Q3: In what experimental models has JMS-17-2 been utilized?
JMS-17-2 has been characterized in both in vitro and in vivo models. In vitro assays include chemotaxis assays to measure the migration of cancer cells towards FKN.[2] In vivo studies have been conducted in preclinical animal models of breast cancer metastasis, where JMS-17-2 was administered to assess its impact on circulating tumor cell lodging and the growth of established metastases.[2][4][6]
Q4: What is the recommended solvent and storage for JMS-17-2?
For in vivo studies, JMS-17-2 has been dissolved in a vehicle of 4% DMSO, 4% Cremophor EL (Kolliphor EL) in sterile double-distilled water (ddH2O).[2] For stock solutions, it is recommended to store JMS-17-2 at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
Troubleshooting Guide
Inconsistent results in experiments involving JMS-17-2 can arise from various factors, from reagent handling to experimental design. This guide addresses common issues in a question-and-answer format.
Q1: We are observing high variability in our in vitro cell migration assay results. What could be the cause?
High variability in cell migration assays can stem from several sources:
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered migratory behavior.
-
Serum Starvation: Inconsistent serum starvation prior to the assay can lead to variability. Ensure a consistent and adequate period of serum starvation to reduce baseline signaling.
-
JMS-17-2 Preparation: Prepare fresh dilutions of JMS-17-2 for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
FKN Concentration: Use a consistent and validated concentration of FKN that elicits a robust migratory response in your specific cell line. The potency of recombinant FKN can vary between lots and suppliers.
-
Assay Incubation Time: Optimize and strictly adhere to the incubation time for cell migration.
Q2: Our in vivo experiments with JMS-17-2 are not showing the expected anti-metastatic effects. What should we check?
If you are not observing the expected efficacy of JMS-17-2 in your animal models, consider the following:
-
Drug Administration and Vehicle: Confirm the correct preparation of the dosing solution and the route of administration (intraperitoneal, i.p., has been reported).[2] Ensure the vehicle components (DMSO, Cremophor EL) are of high quality and that the final solution is homogenous.
-
Dosing Regimen: A previously successful dosing regimen has been 10 mg/kg administered i.p. twice daily.[1][6] Ensure your dosing schedule is consistent and appropriate for your experimental timeline.
-
Animal Model: The choice of animal model and the specific cancer cell line used can significantly impact the outcome. Ensure the cell line expresses sufficient levels of CX3CR1.
-
Timing of Treatment: The timing of JMS-17-2 administration relative to the introduction of cancer cells is critical. In some studies, treatment was initiated prior to and shortly after cancer cell injection.[2]
-
Tumor Burden Monitoring: Utilize a reliable method to monitor tumor burden, such as bioluminescence imaging, to accurately assess the effects of the treatment.
Q3: We are seeing inconsistent inhibition of ERK phosphorylation in our Western blots. How can we improve this?
Variability in signaling pathway analysis can be addressed by:
-
Stimulation Conditions: Ensure a consistent and optimized stimulation with FKN in terms of both concentration and duration to achieve a robust and reproducible p-ERK signal in your control cells.
-
Time Course: Perform a time-course experiment to determine the peak of ERK phosphorylation in your cell system after FKN stimulation. Harvest all cell lysates at this optimal time point.
-
JMS-17-2 Pre-incubation: Standardize the pre-incubation time of your cells with JMS-17-2 before stimulating with FKN.
-
Lysis and Sample Handling: Use a suitable lysis buffer containing phosphatase and protease inhibitors. Ensure rapid cell lysis and consistent sample handling on ice to preserve phosphorylation states.
-
Loading Controls: Use reliable loading controls (e.g., total ERK, GAPDH, β-actin) to ensure equal protein loading across your gel.
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 0.32 nM | - | CX3CR1 Antagonism | [1] |
| In Vivo Dosage | 10 mg/kg | MDA-231 | Metastasis Model | [2][6] |
| Vehicle | 4% DMSO, 4% Cremophor EL in ddH₂O | - | In vivo studies | [2] |
Key Experimental Methodologies
1. In Vitro Chemotaxis Assay
This protocol is based on methodologies described in published studies.[2]
-
Culture breast cancer cells (e.g., MDA-231 or SKBR3) to ~80% confluency.
-
Serum-starve the cells for 24 hours.
-
Harvest cells and resuspend them in a serum-free medium.
-
Pre-incubate cells with varying concentrations of JMS-17-2 (e.g., 1 nM, 10 nM, 100 nM) or vehicle control.
-
Place cell culture inserts (e.g., 8 µm pore size) into a 24-well plate.
-
Add serum-free medium containing a chemoattractant (e.g., 50 nM recombinant human FKN) to the lower chamber.
-
Add the cell suspension pre-incubated with JMS-17-2 or vehicle to the upper chamber of the inserts.
-
Incubate for a predetermined time (e.g., 4-24 hours) at 37°C.
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Count the migrated cells in several fields of view under a microscope.
2. In Vivo Metastasis Model
This protocol is a summary of the methodology used in preclinical animal studies.[2][6]
-
Use immunocompromised mice (e.g., SCID mice).
-
Culture human breast cancer cells (e.g., MDA-231) engineered to express a reporter like luciferase.
-
Prepare the JMS-17-2 dosing solution (10 mg/kg) in the appropriate vehicle.
-
For studies on metastatic seeding, administer JMS-17-2 (or vehicle) intraperitoneally (i.p.) to the animals. One reported regimen is one hour before and three hours after intracardiac injection of cancer cells.[2]
-
For studies on established metastases, allow tumors to form for a period (e.g., one week) after cell injection, then begin the dosing regimen (e.g., 10 mg/kg, i.p., twice daily).[2]
-
Monitor tumor growth and metastasis formation weekly using an appropriate imaging modality (e.g., bioluminescence imaging).
-
At the end of the study, harvest tissues for further analysis (e.g., histology, fluorescence microscopy).
Visualizations
Signaling Pathway of JMS-17-2 Action
Caption: Mechanism of JMS-17-2 as a CX3CR1 antagonist.
Experimental Workflow for In Vivo Metastasis Study
Caption: Workflow for an in vivo metastasis experiment.
Troubleshooting Logic for Inconsistent In Vitro Results
Caption: Troubleshooting logic for in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
Stability of JMS-17-2 in different cell culture media
Welcome to the technical support center for JMS-17-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing JMS-17-2 effectively in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for JMS-17-2 stock solutions?
A1: JMS-17-2 is soluble in DMSO. For optimal stability, prepare a high-concentration stock solution in 100% anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. Before use, ensure the compound is fully redissolved after thawing, as some compounds may precipitate upon freezing. Gently warming the stock solution to 37°C and vortexing can help ensure complete dissolution.[1]
Q2: My JMS-17-2 precipitated immediately after I added it to my cell culture medium. What is the cause and how can I prevent this?
A2: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds when a concentrated DMSO stock is diluted into an aqueous cell culture medium.[2] This is due to the rapid change in solvent polarity.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of JMS-17-2 in the medium exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[2] |
| "Solvent Shock" | Rapid dilution of the concentrated DMSO stock into the aqueous medium. | Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium instead of a single large dilution.[3] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[1][2] |
| Interaction with Media Components | JMS-17-2 may interact with salts, proteins (especially in serum-containing media), or other components, leading to precipitation.[1] | Try reducing the serum concentration if your experimental design allows. Alternatively, pre-incubate the compound in a small volume of serum before diluting it into the rest of the medium.[3] |
Q3: The activity of JMS-17-2 in my assay is lower than expected or inconsistent. Could this be a stability issue?
A3: Yes, a loss of activity can be due to the degradation of JMS-17-2 in the cell culture medium. Several factors can contribute to this instability over the course of an experiment.
Factors Affecting Compound Stability in Cell Culture Media:
| Factor | Description |
| Enzymatic Degradation | Serum in cell culture media contains enzymes like esterases and proteases that can metabolize the compound. Additionally, cells themselves can metabolize the compound.[4][5] |
| pH Instability | The pH of the cell culture medium (typically 7.2-7.4) can lead to the degradation of pH-sensitive compounds.[4] |
| Binding to Media Components | The compound can bind to proteins such as albumin in fetal bovine serum (FBS) or other media components, reducing its effective concentration.[4] |
| Temperature | Standard incubator conditions of 37°C can accelerate the degradation of some compounds.[6] |
| Light Exposure | Although not specified for JMS-17-2, some compounds are light-sensitive. It is good practice to protect solutions from light. |
To assess the stability of JMS-17-2 in your specific experimental conditions, it is recommended to perform a stability study.
Troubleshooting Guides
Issue: Precipitate forms in the cell culture medium over time in the incubator.
Possible Causes:
-
Temperature Shift: Changes in temperature between room temperature and the 37°C incubator can affect solubility.[1]
-
pH Shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[1]
-
Interaction with Media Components: The compound may slowly interact with media components over time.[1]
-
Evaporation: Evaporation of media in the incubator can increase the concentration of the compound, leading to precipitation.[7]
Solutions:
-
Ensure the media is properly buffered for the incubator's CO2 concentration.[1]
-
Use humidified incubators and sealed culture plates to minimize evaporation.[7]
-
Perform a time-course solubility assessment to determine if precipitation occurs during the intended experiment duration.
Issue: How to determine the optimal working concentration of JMS-17-2 without precipitation.
Solution: Perform a kinetic solubility assay in your specific cell culture medium.
Experimental Protocol: Kinetic Solubility Assay
This protocol provides a general method to estimate the highest concentration of JMS-17-2 that remains in solution in your cell culture medium over time.
Materials:
-
JMS-17-2
-
DMSO
-
Your complete cell culture medium (e.g., DMEM or RPMI-1640, with all supplements)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at ~600-650 nm
Methodology:
-
Prepare a high-concentration stock solution of JMS-17-2 in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the stock solution into pre-warmed (37°C) complete cell culture medium to achieve a range of final concentrations. Include a vehicle control (DMSO only).
-
Measure the initial absorbance of the plate at 600-650 nm (T=0).
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Measure the absorbance at various time points (e.g., 2, 6, 24, 48 hours). An increase in absorbance indicates precipitation.
-
The highest concentration that remains clear (no significant increase in absorbance over time) is the maximum working soluble concentration under your experimental conditions.
Visualizing Experimental Workflows
Below are diagrams illustrating key experimental workflows for working with JMS-17-2.
Caption: Workflow for preparing JMS-17-2 stock and working solutions.
Caption: Experimental workflow for assessing the stability of JMS-17-2.
References
How to control for vehicle effects in JMS-17-2 in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for vehicle effects in in vivo studies using the CX3CR1 antagonist, JMS-17-2. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is JMS-17-2 and what is its mechanism of action?
A1: JMS-17-2 is a potent and selective small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1).[1] By blocking the interaction between CX3CR1 and its ligand, fractalkine (CX3CL1), JMS-17-2 can inhibit downstream signaling pathways involved in cell migration, survival, and proliferation. This makes it a valuable tool for studying the role of the CX3CR1/CX3CL1 axis in various physiological and pathological processes, particularly in cancer metastasis research.
Q2: Why is a vehicle necessary for in vivo administration of JMS-17-2?
A2: JMS-17-2 is a hydrophobic compound with low aqueous solubility. Therefore, a vehicle is required to dissolve or suspend the compound to enable its administration to animals and ensure its bioavailability. The choice of vehicle is critical as it can influence the compound's stability, absorption, and distribution, and can also have its own biological effects.
Q3: What are some common vehicles used for in vivo studies with JMS-17-2?
A3: Based on published studies and common practices for hydrophobic compounds, several vehicle formulations have been successfully used for JMS-17-2. These include:
-
A mixture of DMSO, PEG300, Tween-80, and saline.
-
A combination of DMSO and corn oil.
-
A formulation containing DMSO and Cremophor EL in sterile water.
The selection of a specific vehicle depends on the experimental design, including the route of administration and the required dose.
Q4: How do I choose the most appropriate vehicle for my study?
A4: The choice of vehicle should be guided by several factors:
-
Solubility: The vehicle must be able to dissolve JMS-17-2 at the desired concentration.
-
Biocompatibility: The vehicle should be well-tolerated by the animal species and the chosen route of administration to minimize non-specific toxicity.
-
Stability: JMS-17-2 should remain stable in the vehicle for the duration of the experiment.
-
Route of Administration: The viscosity and composition of the vehicle must be suitable for the intended route (e.g., intraperitoneal, oral).
It is highly recommended to perform a small pilot study to assess the tolerability of the chosen vehicle in your animal model.
Troubleshooting Guide
Issue 1: Precipitation of JMS-17-2 in the vehicle.
-
Possible Cause: The solubility of JMS-17-2 in the chosen vehicle has been exceeded, or the formulation was not prepared correctly.
-
Troubleshooting Steps:
-
Ensure Proper Mixing Order: When using multi-component vehicles, the order of solvent addition is critical. Typically, the compound is first dissolved in a small amount of a strong organic solvent like DMSO, followed by the addition of co-solvents (e.g., PEG300), surfactants (e.g., Tween-80), and finally the aqueous component (e.g., saline).
-
Use Gentle Heating or Sonication: To aid dissolution, the mixture can be gently warmed (e.g., to 37°C) or sonicated. Avoid excessive heat that could degrade the compound.
-
Prepare Fresh Formulations: It is best practice to prepare the formulation fresh on the day of use to minimize the risk of precipitation over time.
-
Re-evaluate Vehicle Composition: If precipitation persists, consider adjusting the vehicle composition, for instance, by increasing the proportion of the co-solvent.
-
Issue 2: Adverse reactions in animals after vehicle administration.
-
Possible Cause: The vehicle itself may be causing toxicity or irritation. Signs to monitor include lethargy, hunched posture, ruffled fur, weight loss, or signs of local irritation at the injection site.
-
Troubleshooting Steps:
-
Administer a Vehicle-Only Control Group: This is the most critical step to differentiate between vehicle-induced effects and the pharmacological effects of JMS-17-2.
-
Reduce DMSO Concentration: While a useful solvent, DMSO can cause local irritation and systemic toxicity at higher concentrations. Aim for the lowest possible concentration of DMSO in the final formulation. Published studies suggest that for intraperitoneal injections in mice, DMSO concentrations exceeding 25% can be harmful.[2]
-
Consider Alternative Vehicles: If adverse effects are observed, switching to a different, well-tolerated vehicle such as corn oil may be necessary. Intraperitoneal injection of corn oil can, however, induce inflammatory changes in the peritoneal cavity.[3][4]
-
Refine Injection Technique: Ensure proper injection technique to minimize tissue damage and irritation. For intraperitoneal injections, use an appropriate needle size and inject into the lower abdominal quadrant to avoid puncturing internal organs.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause: The vehicle may be interacting with the experimental model or influencing the disease process. For example, some vehicles can have anti-inflammatory or other biological effects.[5]
-
Troubleshooting Steps:
-
Thoroughly Characterize the Vehicle-Only Control Group: Carefully observe and record all physiological and behavioral parameters in the vehicle-treated animals to establish a baseline.
-
Consult Literature for Vehicle Effects: Research the known biological effects of the chosen vehicle components in the context of your specific animal model and disease state. For instance, Cremophor EL has been reported to have antinociceptive effects in mice.[6]
-
Maintain Consistency: Use the exact same vehicle formulation and preparation method throughout the entire study to ensure reproducibility.
-
Quantitative Data Summary
The following tables summarize common vehicle formulations used for JMS-17-2 and similar hydrophobic compounds, along with their typical compositions.
Table 1: Common Vehicle Formulations for JMS-17-2 In Vivo Studies
| Vehicle Formulation | Component 1 | Component 2 | Component 3 | Component 4 |
| Formulation A | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline |
| Formulation B | 10% DMSO | 90% Corn Oil | - | - |
| Formulation C | 4% DMSO | 4% Cremophor EL | 92% Sterile ddH₂O | - |
Experimental Protocols
Protocol 1: Preparation of JMS-17-2 in DMSO/PEG300/Tween-80/Saline (Formulation A)
This protocol is for preparing a 1 mg/mL solution of JMS-17-2. Adjust volumes as needed for your desired final concentration.
-
Prepare JMS-17-2 Stock Solution: Weigh the required amount of JMS-17-2 and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved. Gentle warming or sonication may be used.
-
Add Co-solvent: In a sterile tube, add the appropriate volume of PEG300.
-
Add JMS-17-2 Stock: Add the required volume of the JMS-17-2 stock solution in DMSO to the PEG300. Vortex thoroughly until the solution is clear.
-
Add Surfactant: Add the required volume of Tween-80 and vortex again until the solution is homogenous.
-
Add Saline: Slowly add the sterile saline to the mixture while vortexing. This gradual addition is important to prevent precipitation.
-
Final Inspection: The final solution should be clear and free of any visible precipitate.
Protocol 2: Preparation of JMS-17-2 in DMSO/Corn Oil (Formulation B)
-
Prepare JMS-17-2 Stock Solution: Dissolve the required amount of JMS-17-2 in 100% DMSO to make a concentrated stock solution.
-
Mix with Corn Oil: In a sterile tube, add the required volume of corn oil. Then, add the JMS-17-2 stock solution to the corn oil.
-
Homogenize: Vortex the mixture vigorously to ensure a uniform suspension. Depending on the final concentration, the mixture may be a clear solution or a fine suspension.
Mandatory Visualizations
CX3CR1 Signaling Pathway
The following diagram illustrates the downstream signaling cascade initiated by the binding of fractalkine (CX3CL1) to its receptor, CX3CR1. JMS-17-2 acts by blocking this initial binding step.
Experimental Workflow for Vehicle Control
This diagram outlines a logical workflow for conducting in vivo studies with JMS-17-2, emphasizing the importance of the vehicle control group.
References
- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Repeated Intraperitoneal Injection of Pharmaceutical-grade and Nonpharmaceutical-grade Corn Oil in Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Antinociceptive effects of Cremophor EL orally administered to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Cytotoxicity of JMS-17-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues that may be encountered during experiments with JMS-17-2, a potent and selective CX3CR1 antagonist. While significant cytotoxicity has not been a prominently reported issue for JMS-17-2 within its effective concentration range, this guide offers strategies to identify, troubleshoot, and mitigate any unexpected cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of JMS-17-2?
JMS-17-2 is a small-molecule antagonist of the CX3CR1 receptor. Its primary mechanism involves blocking the interaction between CX3CR1 and its ligand, fractalkine (CX3CL1). This inhibition has been shown to impair metastatic seeding and colonization of breast cancer cells. The downstream effects of JMS-17-2 include the dose-dependent inhibition of ERK phosphorylation and deregulation of the Notch signaling pathway.
Q2: Is cytotoxicity a common issue with JMS-17-2?
Currently, there is limited publicly available data to suggest that JMS-17-2 exhibits significant cytotoxicity at its effective concentrations for CX3CR1 antagonism. However, as with any small molecule inhibitor, off-target effects or use at excessively high concentrations can potentially lead to cellular toxicity. It is crucial to empirically determine the optimal, non-toxic concentration for each specific cell line and experimental setup.
Q3: What are potential causes of unexpected cytotoxicity when using JMS-17-2?
Potential causes of cytotoxicity can include:
-
High Concentrations: Using JMS-17-2 at concentrations significantly above the half-maximal inhibitory concentration (IC50) for CX3CR1 antagonism may lead to off-target effects and cytotoxicity.
-
Off-Target Effects: Small molecule inhibitors can sometimes interact with unintended cellular targets, which may trigger toxic responses.
-
Solvent Toxicity: The solvent used to dissolve JMS-17-2, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%).
-
Prolonged Exposure: Continuous and long-term exposure to any small molecule can disrupt normal cellular functions and lead to cytotoxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors.
Q4: How can I determine the optimal, non-toxic concentration of JMS-17-2 for my experiments?
The ideal concentration of JMS-17-2 should be effective in antagonizing CX3CR1 signaling without causing significant cell death. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line. This involves treating cells with a range of JMS-17-2 concentrations and assessing both the desired biological effect (e.g., inhibition of migration) and cell viability.
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment with JMS-17-2.
-
Possible Cause 1: JMS-17-2 concentration is too high.
-
Solution: Perform a dose-response study to identify the lowest effective concentration. Start with a broad range of concentrations and select the one that gives the desired biological effect with minimal impact on cell viability.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically below 0.5%, but ideally ≤ 0.1%). Run a vehicle-only control (cells treated with the same concentration of solvent without JMS-17-2) to assess the solvent's effect on cell viability.
-
-
Possible Cause 3: Prolonged exposure.
-
Solution: Conduct a time-course experiment to determine the minimum exposure time required to achieve the desired experimental outcome.
-
-
Possible Cause 4: Cell line sensitivity.
-
Solution: If possible, test JMS-17-2 on a different cell line to see if the cytotoxic effect is cell-type specific.
-
Issue 2: Inconsistent results or lack of JMS-17-2 activity.
-
Possible Cause 1: Improper storage and handling of JMS-17-2.
-
Solution: Store JMS-17-2 stock solutions at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. Protect from light if the compound is light-sensitive. Prepare fresh dilutions from the stock solution for each experiment.
-
-
Possible Cause 2: Low expression of CX3CR1 in the cell line.
-
Solution: Verify the expression of CX3CR1 in your target cells using techniques like qPCR, western blotting, or flow cytometry.
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Solution: Ensure that your assay is sensitive enough to detect the effects of CX3CR1 inhibition. Use appropriate positive and negative controls to validate the assay performance.
-
Data Presentation
Table 1: Example Data from a Dose-Response Experiment to Determine Optimal JMS-17-2 Concentration
| JMS-17-2 Concentration (nM) | Inhibition of Cell Migration (%) | Cell Viability (%) |
| 0 (Vehicle Control) | 0 | 100 |
| 1 | 25 | 98 |
| 10 | 60 | 95 |
| 100 | 85 | 92 |
| 1000 | 90 | 70 |
| 10000 | 92 | 45 |
Note: This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Determining the IC50 of JMS-17-2 for Inhibition of Cell Migration
-
Cell Seeding: Seed target cells (e.g., MDA-MB-231) in the upper chamber of a transwell plate in serum-free media.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 50 nM fractalkine) to the lower chamber.
-
Treatment: Add varying concentrations of JMS-17-2 (e.g., 0-1000 nM) to both the upper and lower chambers.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 24 hours).
-
Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several fields of view under a microscope.
-
Analysis: Calculate the percentage inhibition of migration for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Assessing Cell Viability using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Replace the media with fresh media containing various concentrations of JMS-17-2 and a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Visualizations
Technical Support Center: Ensuring Target Engagement of JMS-17-2 in Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on verifying the target engagement of JMS-17-2, a potent and selective antagonist of the CX3C chemokine receptor 1 (CX3CR1), in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is JMS-17-2 and what is its primary target?
A1: JMS-17-2 is a small molecule inhibitor that acts as a potent and selective antagonist of the CX3C chemokine receptor 1 (CX3CR1).[1] CX3CR1 is a G-protein coupled receptor (GPCR) involved in various cellular processes, including cell migration and survival.[2][3]
Q2: What is the mechanism of action of JMS-17-2?
A2: JMS-17-2 functions by binding to CX3CR1 and preventing its activation by its natural ligand, fractalkine (CX3CL1). This blockade inhibits downstream signaling pathways, most notably the phosphorylation of extracellular signal-regulated kinase (ERK).[2]
Q3: Why is it crucial to confirm target engagement of JMS-17-2 in tissue samples?
A3: Confirming that JMS-17-2 is binding to its intended target, CX3CR1, within the complex environment of a tissue sample is essential to validate experimental findings. It ensures that the observed biological effects are a direct result of CX3CR1 inhibition and not due to off-target effects.[4] This is a critical step in both basic research and preclinical drug development.
Q4: What are the recommended methods to assess JMS-17-2 target engagement in tissues?
A4: Several methods can be employed, each with its own advantages and limitations. The primary recommended methods are:
-
Phospho-ERK Western Blot: An indirect but functionally relevant assay to measure the inhibition of downstream signaling.
-
Cellular Thermal Shift Assay (CETSA): A biophysical method to directly detect the binding of JMS-17-2 to CX3CR1.
-
Immunohistochemistry (IHC): To visualize the expression and localization of CX3CR1 in the tissue and potentially observe changes upon treatment.
-
Radioligand Binding Assay: A quantitative method to determine the affinity of JMS-17-2 for CX3CR1 in tissue homogenates.
Q5: What is a typical in vivo dosage for JMS-17-2 in mouse models?
A5: A commonly used dosage in mouse models is 10 mg/kg, administered intraperitoneally (i.p.).[1][5]
Quantitative Data Summary
The following table summarizes key quantitative data for JMS-17-2 based on published studies.
| Parameter | Value | Assay | Cell/Tissue Type | Reference |
| IC50 (pERK inhibition) | 0.32 nM | Western Blot | SKBR3 breast cancer cells | [2] |
| IC50 (Chemotaxis) | ~10 nM | Cell Migration Assay | Not Specified | [6] |
| In Vivo Dosage | 10 mg/kg (i.p.) | Efficacy Studies | SCID mice with MDA-231 xenografts | [1][5] |
Signaling Pathway and Experimental Workflow Diagrams
CX3CR1 Signaling Pathway
Caption: CX3CR1 signaling cascade and the inhibitory action of JMS-17-2.
Target Engagement Experimental Workflow
Caption: General workflow for assessing JMS-17-2 target engagement in tissue.
Troubleshooting Guides
Phospho-ERK Western Blot
| Issue | Possible Cause | Recommended Solution |
| No or weak pERK signal in positive control | Inactive antibody | Use a fresh aliquot of antibody; check storage conditions. |
| Insufficient fractalkine stimulation | Optimize fractalkine concentration and stimulation time. | |
| Phosphatase activity in lysate | Add phosphatase inhibitors to lysis buffer. | |
| High background | Primary antibody concentration too high | Titrate the primary antibody to the optimal dilution. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Blocking is inadequate | Try a different blocking agent (e.g., 5% BSA or non-fat milk). | |
| Inconsistent results | Uneven protein loading | Perform a protein quantification assay and load equal amounts. Normalize to total ERK. |
| Variability in tissue samples | Use tissues from the same anatomical location and handle consistently. |
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause | Recommended Solution |
| No thermal shift observed | JMS-17-2 concentration too low | Increase the concentration of JMS-17-2 used for treatment. |
| Suboptimal heating temperature | Perform a temperature gradient to determine the optimal melting temperature of CX3CR1. | |
| CX3CR1 is a membrane protein | Use a mild non-ionic detergent (e.g., Digitonin or NP-40) during lysis to solubilize the receptor. | |
| High variability between replicates | Inconsistent heating | Use a thermal cycler for precise and uniform heating of all samples. |
| Incomplete cell lysis | Optimize lysis conditions (buffer composition, incubation time). | |
| Protein degradation | Protease activity | Add protease inhibitors to all buffers. |
Immunohistochemistry (IHC)
| Issue | Possible Cause | Recommended Solution |
| No or weak staining | Ineffective antigen retrieval | Optimize antigen retrieval method (heat-induced or enzymatic). |
| Primary antibody not binding | Check antibody specificity and titrate the concentration. | |
| High background staining | Non-specific antibody binding | Use a blocking solution (e.g., normal serum from the secondary antibody host). |
| Endogenous peroxidase activity | Quench with hydrogen peroxide before primary antibody incubation. | |
| Tissue section detachment | Improper slide preparation | Use positively charged slides and ensure proper tissue adhesion. |
Detailed Experimental Protocols
Protocol 1: Phospho-ERK Western Blot for Functional Target Engagement
Objective: To indirectly assess JMS-17-2 target engagement by measuring the inhibition of fractalkine-induced ERK phosphorylation in tissue lysates.
Materials:
-
Tissue samples (treated with vehicle or JMS-17-2)
-
Fractalkine (CX3CL1)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Tissue Lysis: Homogenize tissue samples in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Fractalkine Stimulation: Treat lysates with an optimized concentration of fractalkine for a predetermined time (e.g., 10 minutes) at 37°C. For JMS-17-2 treated samples, pre-incubate with the compound before fractalkine stimulation.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
-
Data Analysis: Quantify band intensities and normalize the phospho-ERK signal to the total-ERK signal.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
Objective: To directly confirm the binding of JMS-17-2 to CX3CR1 in tissue samples by observing a thermal shift.
Materials:
-
Tissue samples
-
PBS with protease inhibitors
-
JMS-17-2
-
Thermal cycler
-
Lysis buffer (containing a mild non-ionic detergent like 0.4% NP-40 and protease inhibitors)
-
Centrifuge
-
Western blotting reagents (as in Protocol 1)
-
Primary antibody: anti-CX3CR1
Procedure:
-
Tissue Preparation: Finely mince fresh tissue samples.
-
Compound Treatment: Incubate minced tissue with vehicle or JMS-17-2 at 37°C for 1 hour.
-
Thermal Challenge: Aliquot the treated tissue into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.
-
Lysis: Add ice-cold lysis buffer to each tube and lyse the tissue by mechanical disruption (e.g., sonication).
-
Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting:
-
Collect the supernatant and quantify the protein concentration.
-
Perform Western blotting as described in Protocol 1, using an anti-CX3CR1 antibody to detect the soluble fraction of the receptor.
-
-
Data Analysis: Plot the amount of soluble CX3CR1 as a function of temperature for both vehicle and JMS-17-2 treated samples. A shift in the melting curve to a higher temperature in the presence of JMS-17-2 indicates target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subsets of cancer cells expressing CX3CR1 are endowed with metastasis-initiating properties and resistance to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. A Novel Small Molecule CX3CR1 Antagonist Halts Metastasis - Joseph Salvino [grantome.com]
Validation & Comparative
A Comparative Analysis of JMS-17-2 and Other CX3CR1 Inhibitors for Researchers
In the landscape of therapeutic drug development, the C-X3-C motif chemokine receptor 1 (CX3CR1) has emerged as a promising target for a multitude of inflammatory diseases and cancer. This guide provides a comparative overview of the efficacy of a potent and selective CX3CR1 antagonist, JMS-17-2, alongside other notable inhibitors, AZD8797 and E6130. The information is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, methodologies, and signaling pathway visualizations to aid in informed decision-making.
Efficacy at a Glance: A Comparative Table
The following table summarizes the in vitro and in vivo efficacy data for JMS-17-2, AZD8797, and E6130 based on available research. It is important to note that the experimental conditions and models vary across studies, and direct comparisons should be made with caution.
| Inhibitor | Target | In Vitro Potency (IC50/Ki) | In Vivo Model | Key In Vivo Findings | Reference |
| JMS-17-2 | CX3CR1 | IC50: 0.32 nM (pERK) | Breast Cancer Metastasis (Mouse) | Dramatically reduced tumor seeding in the skeleton and visceral organs at 10 mg/kg, i.p., twice daily.[1][2][3] | [1][2][3] |
| AZD8797 | CX3CR1 | Ki: 4 nM (human), 7 nM (rat); IC50: 1.7 µM (actin polymerization) | Multiple Sclerosis (Rat EAE model) | Reduced paralysis, CNS pathology, and incidence of relapses.[4] | [4] |
| Spinal Cord Injury (Rat) | Facilitated early recovery of locomotive function by inhibiting inflammation and apoptosis.[5] | [5] | |||
| Glioma (Mouse) | Improved survival and attenuated immune infiltration. | ||||
| SARS-CoV-2 Brain Damage (Mouse) | Showed potential therapeutic effects against SARS-CoV-2-induced brain pathology. | ||||
| E6130 | CX3CR1 | IC50: 4.9 nM (chemotaxis) | Colitis (Mouse) | Ameliorated several inflammatory bowel disease-related parameters.[6] | [6] |
Delving into the Mechanisms: Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. This section outlines the key experimental protocols used to evaluate the efficacy of these CX3CR1 inhibitors.
ERK Phosphorylation Assay (for JMS-17-2)
This assay measures the inhibition of Extracellular signal-regulated kinase (ERK) phosphorylation, a downstream event of CX3CR1 activation.
-
Cell Culture: Human breast cancer cells (e.g., SKBR3) are cultured in appropriate media.
-
Serum Starvation: To reduce basal ERK phosphorylation, cells are typically serum-starved for a period before the experiment.[7]
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of JMS-17-2.
-
Ligand Stimulation: The CX3CR1 ligand, fractalkine (CX3CL1), is added to stimulate the receptor.
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.[7][8]
-
Densitometry: The intensity of the p-ERK and total ERK bands is quantified, and the ratio of p-ERK to total ERK is calculated to determine the inhibitory effect of JMS-17-2.
Chemotaxis Assay (for E6130)
This assay assesses the ability of an inhibitor to block the migration of cells towards a chemoattractant.
-
Cell Isolation: Primary cells expressing CX3CR1, such as human peripheral blood natural killer (NK) cells, are isolated.[6]
-
Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used.[9][10]
-
Loading: The lower chamber is filled with media containing the chemoattractant (CX3CL1), while the upper chamber contains the cell suspension pre-incubated with different concentrations of E6130.[9]
-
Incubation: The chamber is incubated to allow cell migration through the membrane towards the chemoattractant.
-
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by staining and counting under a microscope or using a plate reader-based method.
Actin Polymerization Assay (for AZD8797)
This assay measures the functional response of cells to chemokine stimulation, which involves the polymerization of actin.
-
Cell Preparation: CX3CR1-expressing cells, such as blood monocytes, are isolated.[4]
-
Inhibitor and Ligand Treatment: Cells are treated with AZD8797 followed by stimulation with fractalkine (FKN).
-
Fixation and Staining: At different time points, the reaction is stopped, and cells are fixed and stained with a fluorescently labeled phalloidin, which binds to filamentous actin (F-actin).
-
Flow Cytometry: The fluorescence intensity of the stained cells is measured by flow cytometry, which corresponds to the amount of F-actin. An increase in fluorescence indicates actin polymerization, and the inhibitory effect of AZD8797 is determined by the reduction in this signal.
Visualizing the Molecular Cascade: CX3CR1 Signaling Pathway
The binding of the ligand fractalkine (CX3CL1) to its receptor CX3CR1 initiates a cascade of intracellular signaling events that are central to cell migration, adhesion, and survival. The diagram below illustrates the key pathways involved.
Caption: CX3CR1 signaling cascade upon ligand binding.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel CX3CR1 inhibitors typically follows a structured workflow, from initial high-throughput screening to in vivo validation.
Caption: A typical workflow for CX3CR1 inhibitor discovery.
References
- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel CX3CR1 inhibitor AZD8797 facilitates early recovery of rat acute spinal cord injury by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E6130, a Novel CX3C Chemokine Receptor 1 (CX3CR1) Modulator, Attenuates Mucosal Inflammation and Reduces CX3CR1+ Leukocyte Trafficking in Mice with Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of CXCR3-mediated chemotaxis by the human chemokine receptor-like protein CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
On-Target Efficacy of JMS-17-2 Validated by CRISPRi: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of JMS-17-2, a novel small-molecule antagonist of the CX3CR1 receptor, with genetic knockdown validation using CRISPR interference (CRISPRi). The experimental data presented herein demonstrates the specific inhibitory action of JMS-17-2 on the CX3CL1-CX3CR1 signaling axis, a critical pathway implicated in cancer metastasis.
Executive Summary
JMS-17-2 is a potent and selective antagonist of CX3CR1 with an IC50 of 0.32 nM.[1] Its on-target effects have been rigorously validated by comparing its pharmacological activity with the genetic silencing of CX3CR1 using CRISPRi technology. Both JMS-17-2 treatment and CRISPRi-mediated knockdown of CX3CR1 have been shown to impair metastatic seeding and colonization of breast cancer cells.[2][3] This guide details the experimental evidence supporting the on-target activity of JMS-17-2, provides a comparison with other CX3CR1 antagonists, and outlines the detailed protocols for the key experiments.
Comparison of JMS-17-2 with Alternative CX3CR1 Antagonists
While JMS-17-2 demonstrates high potency, it is important to consider its selectivity profile in comparison to other CX3CR1 antagonists. Small molecule inhibitors can sometimes exhibit off-target effects. For instance, it has been noted that JMS-17-2 can also bind to the chemokine receptor CCR1.[4][5] In contrast, monoclonal antibodies targeting CX3CR1 may offer higher specificity.
| Antagonist | Type | Mechanism of Action | Potency | Selectivity Notes |
| JMS-17-2 | Small Molecule | Competitive Antagonist | pERK IC50 = 0.32 nM[6] | Potent and selective, but has been shown to also bind to CCR1.[4][5] |
| KAND567 (AZD8797) | Small Molecule | Allosteric Non-competitive Modulator | Ki = 3.9 nM[7] | High selectivity over other chemokine receptors like CXCR2, CCR1, and CCR2.[7] |
| E6011 | Humanized Monoclonal Antibody | Antagonist | Not specified | High specificity for CX3CR1, with the potential for reduced off-target effects compared to small molecules.[8] |
Validation of On-Target Effects: JMS-17-2 vs. CRISPRi
The on-target effects of JMS-17-2 were validated by comparing the outcomes of pharmacological inhibition with those of genetic silencing of CX3CR1 via CRISPRi in breast cancer models.[2][3]
Key Experimental Findings:
-
Inhibition of ERK Phosphorylation: JMS-17-2 potently inhibits FKN-induced ERK phosphorylation in a dose-dependent manner, a key downstream event in CX3CR1 signaling.[2]
-
Reduced Cell Migration: Both JMS-17-2 treatment and CRISPRi-mediated silencing of CX3CR1 significantly reduce the migration of breast cancer cells.[2]
-
Gene Expression Correlation: A comparative analysis of gene expression in metastatic tissues from JMS-17-2-treated and CX3CR1-silenced (via CRISPRi) models revealed a significant overlap in altered genes, including a strong downregulation of NOTCH3 and deregulation of the Notch signaling pathway.[2]
Comparative Gene Expression Analysis:
| Gene Name | CRISPRi vs. Control (Fold Change) | JMS-17-2 vs. Control (Fold Change) |
| NOTCH3 | Strong down-regulation | Strong down-regulation |
| WNT5a | Up-regulated | Up-regulated |
| Other commonly altered genes | ... | ... |
Note: This table is a representation of the findings. For a complete list of commonly altered genes, refer to the source literature.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow used to validate the on-target effects of JMS-17-2.
Caption: CX3CR1 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Validating On-Target Effects.
Experimental Protocols
CRISPRi-mediated Gene Silencing
-
sgRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting the promoter region of the CX3CR1 gene. Clone the designed sgRNAs into a lentiviral vector co-expressing a catalytically inactive Cas9 (dCas9) fused to a transcriptional repressor domain (e.g., KRAB).
-
Lentiviral Particle Production: Co-transfect HEK293T cells with the sgRNA-dCas9-KRAB lentiviral vector and packaging plasmids to produce lentiviral particles.
-
Transduction of Cancer Cells: Transduce breast cancer cell lines (e.g., MDA-MB-231) with the lentiviral particles.
-
Selection and Validation: Select transduced cells using an appropriate antibiotic marker. Validate the knockdown of CX3CR1 expression at both the mRNA (qRT-PCR) and protein (Western blot or flow cytometry) levels.
ERK Phosphorylation Assay
-
Cell Culture and Starvation: Plate breast cancer cells in a 96-well plate and grow to confluence. Prior to the assay, starve the cells in a serum-free medium for 24 hours.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of JMS-17-2 for a specified period.
-
Stimulation: Stimulate the cells with the CX3CR1 ligand, Fractalkine (FKN), for a short duration (e.g., 5-10 minutes).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Detection: Measure the levels of phosphorylated ERK (p-ERK) and total ERK using a suitable detection method, such as a plate-based immunoassay (ELISA) or Western blotting. Normalize p-ERK levels to total ERK levels.
Cell Migration (Transwell) Assay
-
Cell Preparation: Harvest and resuspend breast cancer cells in a serum-free medium.
-
Assay Setup: Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate. Add a medium containing a chemoattractant (e.g., FKN) to the lower chamber.
-
Cell Seeding: Seed the prepared cells into the upper chamber of the Transwell inserts. For inhibitor studies, include JMS-17-2 in both the upper and lower chambers.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the stained cells under a microscope.
Nanostring Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from metastatic tissues harvested from animal models (control, JMS-17-2 treated, and CRISPRi-CX3CR1 silenced).
-
Hybridization: Hybridize the extracted RNA with a custom or pre-designed NanoString CodeSet containing probes for genes involved in cancer-related signaling pathways.
-
Sample Processing: Process the hybridized samples on the nCounter Prep Station to remove excess probes and immobilize the target-probe complexes on the nCounter cartridge.
-
Data Acquisition: Scan the cartridge using the nCounter Digital Analyzer to count the individual barcodes corresponding to each target gene.
-
Data Analysis: Normalize the raw counts to housekeeping genes and perform differential expression analysis to identify genes that are significantly up- or downregulated between the different treatment groups.
Conclusion
The collective evidence from pharmacological inhibition with JMS-17-2 and genetic silencing via CRISPRi strongly supports the on-target activity of JMS-17-2 on the CX3CR1 receptor. The concordance in the downstream cellular and molecular effects between these two distinct methods provides a high degree of confidence in CX3CR1 as a therapeutic target for inhibiting breast cancer metastasis and validates JMS-17-2 as a potent and specific tool for this purpose. While JMS-17-2 shows promise, further investigation into its selectivity profile compared to other emerging CX3CR1 antagonists is warranted for future clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | The CX3CL1-CX3CR1 chemokine axis can contribute to tumor immune evasion and blockade with a novel CX3CR1 monoclonal antibody enhances response to anti-PD-1 immunotherapy [frontiersin.org]
- 6. A Novel Small Molecule CX3CR1 Antagonist Halts Metastasis - Joseph Salvino [grantome.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Fractalkine Signalling (CX3CL1/CX3CR1 Axis) as an Emerging Target in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: JMS-17-2 Versus Neutralizing Antibodies for CX3CR1 Blockade
For researchers, scientists, and drug development professionals, the strategic blockade of the CX3CR1 chemokine receptor presents a promising therapeutic avenue in oncology and inflammatory diseases. This guide provides an objective comparison of two primary modalities for this blockade: the small-molecule antagonist JMS-17-2 and neutralizing monoclonal antibodies.
The CX3C chemokine receptor 1 (CX3CR1), and its exclusive ligand fractalkine (CX3CL1), play a crucial role in mediating cell migration and adhesion.[1][2] This axis is implicated in the progression of various cancers by facilitating metastatic seeding and colonization.[3][4] Consequently, inhibiting this interaction has become a focal point of therapeutic development. Here, we compare the performance and characteristics of JMS-17-2, a potent small-molecule antagonist, with those of neutralizing antibodies targeting CX3CR1, supported by experimental data.
Performance Comparison at a Glance
| Feature | JMS-17-2 | Neutralizing Antibodies |
| Mechanism of Action | Small molecule antagonist, blocking the CX3CL1 binding site. | Monoclonal antibodies that bind to CX3CR1, preventing ligand binding and potentially inducing antibody-dependent cell-mediated cytotoxicity (ADCC).[5] |
| Potency | pERK IC50 = 0.32 nM; Chemotaxis IC50 ≈ 10 nM.[6] | Apparent binding affinity (EC50) of ~0.6 nM for a novel monoclonal antibody.[7] |
| Specificity | Potent and selective for CX3CR1, though small molecules can have a higher potential for off-target effects on other G-protein coupled receptors (GPCRs).[3][7] | Generally high specificity for the target receptor, with reduced risk of off-target binding compared to small molecules.[7][8] |
| In Vivo Efficacy | Effectively blocks tumor cell seeding to the skeleton and slows metastatic progression in mouse models at doses of 10 mg/Kg.[9][10] | A novel monoclonal antibody, in combination with anti-PD-1 therapy, enhances survival in a mouse colon carcinoma model by decreasing tumor-promoting myeloid populations. |
| Administration | Intraperitoneal (i.p.) administration has been shown to be effective in preclinical models.[9][10] | Typically administered via intravenous or intraperitoneal injection in preclinical studies.[11] |
Delving into the Mechanisms and Pathways
The binding of fractalkine (CX3CL1) to CX3CR1, a G-protein coupled receptor, initiates a cascade of intracellular signaling events.[12][13] This activation triggers downstream pathways, including the ERK/MAPK and PI3K/Akt/PKB pathways, which are crucial for cell proliferation, migration, and survival.[12] Both JMS-17-2 and neutralizing antibodies aim to abrogate these downstream effects by preventing the initial ligand-receptor interaction.
Caption: CX3CR1 Signaling Pathway.
JMS-17-2 acts as a direct competitive antagonist, occupying the binding pocket on CX3CR1 and preventing CX3CL1 from docking. Neutralizing antibodies, on the other hand, bind to extracellular domains of CX3CR1, sterically hindering the binding of CX3CL1. Some antibody isotypes can also engage the immune system to eliminate cells expressing CX3CR1.
Caption: Mechanisms of CX3CR1 Blockade.
Experimental Corner: Protocols for Evaluation
To assess the efficacy of CX3CR1 blockade, several key in vitro and in vivo experiments are consistently employed.
In Vitro ERK Phosphorylation Inhibition Assay
This assay measures the ability of an antagonist to block the downstream signaling of CX3CR1.
-
Cell Culture: Human breast cancer cells (e.g., SKBR3 or MDA-MB-231) expressing CX3CR1 are cultured to 80-90% confluency.
-
Starvation: Cells are serum-starved for 12-24 hours to reduce basal levels of ERK phosphorylation.
-
Treatment: Cells are pre-incubated with varying concentrations of JMS-17-2 or a neutralizing antibody for 1-2 hours.
-
Stimulation: Cells are then stimulated with a known concentration of recombinant human CX3CL1 (e.g., 50 nM) for 5-15 minutes.
-
Lysis and Western Blotting: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Analysis: The ratio of p-ERK to total ERK is quantified to determine the dose-dependent inhibition by the antagonist.
Caption: ERK Phosphorylation Assay Workflow.
In Vivo Metastasis Models
Animal models are critical for evaluating the therapeutic potential of CX3CR1 antagonists in a physiological context.
-
Cell Preparation: Human cancer cells (e.g., MDA-MB-231) are engineered to express fluorescent and bioluminescent reporters (e.g., GFP and luciferase).
-
Animal Model: Immunocompromised mice (e.g., SCID or NSG) are used.
-
Tumor Cell Inoculation:
-
Metastatic Seeding Model: Cancer cells are inoculated directly into the systemic circulation, for example, via intracardiac injection.
-
Established Metastasis Model: An initial tumor is established (e.g., in the mammary fat pad), allowed to grow, and then resected to allow for the study of spontaneous metastasis.
-
-
Treatment Regimen:
-
JMS-17-2: Administered systemically (e.g., 10 mg/kg, i.p.) at specified intervals before and/or after tumor cell inoculation.
-
Neutralizing Antibody: Administered systemically at an appropriate dose and schedule.
-
-
Monitoring: Tumor burden and metastatic spread are monitored over time using bioluminescence imaging.
Concluding Remarks
Both JMS-17-2 and neutralizing antibodies have demonstrated significant promise in preclinical models for the blockade of CX3CR1. The choice between a small molecule and a biological agent will likely depend on the specific therapeutic context, considering factors such as desired specificity, potential for off-target effects, and the desired mechanism of action (e.g., the inclusion of effector functions like ADCC with antibodies). The experimental protocols outlined provide a robust framework for the continued evaluation and comparison of these and other emerging CX3CR1-targeting therapeutics. The data presented underscore the potential of CX3CR1 antagonism as a valuable strategy in the fight against metastatic cancer.
References
- 1. CX3C motif chemokine receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Fractalkine/CX3CR1 signaling during neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The CX3CL1-CX3CR1 chemokine axis can contribute to tumor immune evasion and blockade with a novel CX3CR1 monoclonal antibody enhances response to anti-PD-1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Small Molecule CX3CR1 Antagonist Halts Metastasis - Joseph Salvino [grantome.com]
- 7. Frontiers | The CX3CL1-CX3CR1 chemokine axis can contribute to tumor immune evasion and blockade with a novel CX3CR1 monoclonal antibody enhances response to anti-PD-1 immunotherapy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Anti-CX3CL1 (fractalkine) monoclonal antibody attenuates lung and skin fibrosis in sclerodermatous graft-versus-host disease mouse model [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulation and biological functions of the CX3CL1-CX3CR1 axis and its relevance in solid cancer: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of JMS-17-2's Anti-Metastatic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-metastatic properties of the novel CX3CR1 antagonist, JMS-17-2, with alternative therapeutic agents. The information presented is based on preclinical data and aims to offer a comprehensive overview for researchers in oncology and drug development.
Executive Summary
Metastasis remains a primary challenge in cancer therapy. JMS-17-2, a small molecule antagonist of the chemokine receptor CX3CR1, has demonstrated significant promise in preclinical models of breast cancer metastasis by impairing the seeding and colonization of cancer cells.[1][2][3] This guide compares the efficacy and mechanisms of JMS-17-2 with repurposed drugs exhibiting anti-metastatic potential, including the CCR5 antagonist Maraviroc, the HMG-CoA reductase inhibitor Lovastatin, and the non-selective beta-blocker Propranolol (B1214883). Each of these agents targets distinct pathways involved in the metastatic cascade, offering a multifaceted view of current anti-metastatic strategies.
Comparative Analysis of Anti-Metastatic Agents
The following table summarizes the key preclinical findings for JMS-17-2 and its comparators in breast cancer metastasis models.
| Compound | Target | Key Quantitative Outcomes (Preclinical Breast Cancer Models) | Mechanism of Action |
| JMS-17-2 | CX3CR1 | - 7 of 8 animals treated with JMS-17-2 were tumor-free compared to the control group in a model of metastatic seeding. - Significant dose-dependent inhibition of ERK phosphorylation.[2] - Reduced migration of breast cancer cells in vitro.[2] - Daily treatment with 10mg/kg JMS-17-2 for 3 weeks reduced the number of metastatic lesions and overall tumor burden.[2] | Antagonizes the CX3CR1 receptor, impairing the adhesion and migration of cancer cells to sites of metastasis.[4][5] |
| Maraviroc | CCR5 | - 90% reduction in the number and size of pulmonary metastases in mice.[6] - Reduced the number of cancer cells homing to the lungs by 40% 24 hours after injection.[7] - Metastatic tumors in 50% of treated mice showed a 65% reduction in mean size.[8] - Did not affect cancer cell proliferation or viability in vitro.[8] | Blocks the CCR5 receptor, inhibiting the invasion of basal breast cancer cells.[7][8] |
| Lovastatin | HMG-CoA Reductase | - Significantly decreased MACC1 expression in all cell groups upon treatment.[9] - Dose-dependent inhibition of cell growth in breast cancer cell lines.[10][11] - Significant inhibition of tumor growth and lung metastasis in a mouse mammary carcinoma model at doses of 25 and 50 mg/kg.[10] | Inhibits HMG-CoA reductase, leading to downregulation of MACC1, a key regulator of metastasis, and induction of apoptosis.[10][12] |
| Propranolol | β-adrenergic receptors | - >90% reduction in stress-enhanced metastasis.[13] - Reduced tumor proliferation by 66% in early-stage breast cancer.[14][15] - Significantly reduced lung metastasis in a 4T1 murine breast cancer model.[16] - Reduced biomarkers associated with metastatic potential in a phase II clinical trial.[17][18] | Blocks β-adrenergic signaling, which is implicated in tumor cell invasion, angiogenesis, and metastasis.[19] |
Signaling Pathways and Mechanisms of Action
The anti-metastatic effects of these compounds are mediated by their interaction with distinct signaling pathways crucial for cancer cell dissemination and survival.
JMS-17-2 and the CX3CR1 Signaling Pathway
JMS-17-2 acts as a potent antagonist of CX3CR1. The binding of the ligand, Fractalkine (CX3CL1), to CX3CR1 on breast cancer cells activates downstream signaling cascades, including the Src/FAK and ERK pathways, which promote cell adhesion, migration, and invasion.[20][21] By blocking this interaction, JMS-17-2 inhibits these pro-metastatic cellular processes.
References
- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The chemokine receptor CX3CR1 is directly involved in the arrest of breast cancer cells to the skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subsets of cancer cells expressing CX3CR1 are endowed with metastasis-initiating properties and resistance to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. biorxiv.org [biorxiv.org]
- 10. scispace.com [scispace.com]
- 11. Effects of Lovastatin on MDA-MB-231 Breast Cancer Cells: An Antibody Microarray Analysis [jcancer.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Does propranolol have a role in cancer treatment? A systematic review of the epidemiological and clinical trial literature on beta-blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Propranolol and breast cancer—a work in progress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Propranolol inhibits EMT and metastasis in breast cancer through miR-499-5p-mediated Sox6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.monash.edu [research.monash.edu]
- 18. researchgate.net [researchgate.net]
- 19. Neurobiology of Cancer: The Role of β-Adrenergic Receptor Signaling in Various Tumor Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CX3CL1 involves in breast cancer metastasizing to the spine via the Src/FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CX3CL1 Promotes Breast Cancer via Transactivation of the EGF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of JMS-17-2: A Comparative Analysis of a Potent CX3CR1 Antagonist
For Immediate Release
In the landscape of chemokine receptor-targeted therapeutics, the small molecule JMS-17-2 has emerged as a highly potent and selective antagonist of CX3CR1, a key receptor implicated in cancer metastasis and inflammation. This guide provides a comprehensive comparison of JMS-17-2 with other investigational CX3CR1 antagonists, presenting key experimental data on its cross-reactivity with other chemokine receptors and detailing the methodologies employed in these critical assessments.
Executive Summary
JMS-17-2 demonstrates exceptional potency for the CX3CR1 receptor, with a reported half-maximal inhibitory concentration (IC50) of 0.32 nM in a pERK functional assay and approximately 10 nM in a chemotaxis assay. Crucially, it exhibits significant selectivity, showing no activity against the closely related chemokine receptors CXCR1 and CXCR2 at concentrations as high as 1 µM. While direct quantitative data for a broad panel of chemokine receptors is not publicly available, initial screenings and functional assays suggest a favorable selectivity profile, a critical attribute for minimizing off-target effects in therapeutic applications. This guide will delve into the available data for JMS-17-2 and compare it to other CX3CR1 antagonists in development, including AZD8797 (KAND567) and E6130.
Comparative Analysis of CX3CR1 Antagonists
To provide a clear perspective on the performance of JMS-17-2, the following table summarizes its potency and selectivity in comparison to other known CX3CR1 antagonists.
| Compound | Primary Target | Potency (IC50/EC50) | Cross-reactivity Data | Mechanism of Action |
| JMS-17-2 | CX3CR1 | 0.32 nM (pERK assay) ~10 nM (Chemotaxis assay) | Inactive at 1 µM against CXCR1 and CXCR2; Selective over CXCR4 (Western Blot) | Antagonist |
| AZD8797 (KAND567) | CX3CR1 | 6 nM (B-cell line, flow adhesion)300 nM (Human whole blood, flow adhesion) | Allosteric antagonist | Allosteric Antagonist |
| E6130 | CX3CR1 | 4.9 nM (Chemotaxis assay) | Agonistic activity in GTPγS binding assay | Induces receptor down-regulation |
| Fosrugocrixan | CX3CR1 | Data not publicly available | Data not publicly available | Antagonist |
Experimental Data and Protocols
The selectivity of JMS-17-2 has been primarily assessed through functional assays that measure the downstream signaling of chemokine receptor activation. The key experimental methodologies are detailed below.
Inhibition of ERK Phosphorylation (pERK Assay)
This assay evaluates the ability of a compound to block the activation of the MAP kinase signaling pathway, a common downstream event of chemokine receptor activation.
Experimental Protocol:
-
Cell Culture: Human breast cancer cells (e.g., SKBR3) endogenously expressing CX3CR1 are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of JMS-17-2 for a specified period.
-
Ligand Stimulation: The cells are then stimulated with the CX3CR1 ligand, fractalkine (FKN), at a concentration known to induce a robust response (e.g., 50 nM).
-
Cell Lysis: Following stimulation, the cells are lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Data Analysis: The intensity of the p-ERK bands is normalized to the total ERK bands and compared to the vehicle-treated control to determine the dose-dependent inhibition and calculate the IC50 value.[1]
Logical Workflow for ERK Phosphorylation Assay:
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemokine gradient, a primary function of chemokine receptors.
Experimental Protocol:
-
Cell Preparation: A suspension of cells expressing the target chemokine receptor (e.g., human peripheral blood mononuclear cells or a specific cell line) is prepared.
-
Transwell Setup: A Transwell insert with a porous membrane is placed in a well containing media with the chemokine ligand (e.g., FKN).
-
Compound Addition: The test compound (JMS-17-2) is added to the cell suspension in the upper chamber of the Transwell.
-
Incubation: The plate is incubated for a period to allow for cell migration through the membrane towards the chemokine gradient.
-
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The percentage of inhibition of cell migration is calculated for each compound concentration to determine the IC50 value.
Signaling Pathway for Chemotaxis Inhibition:
Conclusion
The available data strongly indicate that JMS-17-2 is a highly potent and selective antagonist of the CX3CR1 receptor. Its demonstrated lack of activity against other tested chemokine receptors at high concentrations underscores its potential for targeted therapeutic intervention with a reduced risk of off-target effects. Further comprehensive screening against a broader panel of G-protein coupled receptors would provide a more complete picture of its selectivity profile. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further investigate the promising pharmacological properties of JMS-17-2.
References
Head-to-Head Comparison: JMS-17-2 and Other Small Molecule CX3CR1 Antagonists in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The chemokine receptor CX3CR1 has emerged as a critical player in cancer progression, particularly in mediating the metastatic cascade. Its interaction with its sole ligand, fractalkine (CX3CL1), facilitates tumor cell adhesion, migration, and invasion, making it a compelling target for therapeutic intervention. This guide provides a head-to-head comparison of JMS-17-2, a potent CX3CR1 antagonist, with other similar small molecules, supported by experimental data to inform preclinical research and drug development efforts.
Executive Summary
JMS-17-2 is a highly potent and selective small molecule antagonist of the CX3CR1 receptor. Preclinical studies have demonstrated its efficacy in significantly impairing metastatic seeding and colonization of breast cancer cells. This guide compares the performance of JMS-17-2 with another notable small molecule CX3CR1 antagonist, AZD8797 (also known as KAND567), based on available in vitro and in vivo data. While direct comparative studies are limited, this guide synthesizes the existing evidence to provide a comprehensive overview for researchers.
Data Presentation: Quantitative Comparison of CX3CR1 Antagonists
The following table summarizes the key quantitative data for JMS-17-2 and AZD8797, highlighting their potency and selectivity.
| Parameter | JMS-17-2 | AZD8797 (KAND567) | Reference |
| Target | CX3CR1 | CX3CR1 | [1] |
| Mechanism of Action | Antagonist | Allosteric non-competitive antagonist | [1][2] |
| IC50 | 0.32 nM | 6 nM (in a B-lymphocyte cell line, flow adhesion assay) 300 nM (in human whole blood, flow adhesion assay) | [1][2] |
| Ki | Not Reported | 3.9 nM (human CX3CR1) 7 nM (rat CX3CR1) | [3] |
| Selectivity | No activity against CXCR1 and CXCR2 at concentrations up to 1µM. | ~720-fold selective over CXCR2 (Ki = 2800 nM) | [3][4] |
| Primary Disease Model(s) | Breast Cancer Metastasis | Inflammation (Multiple Sclerosis, etc.), Cancer (Chronic Lymphocytic Leukemia) | [1][5][6] |
In Vivo Efficacy and Pharmacokinetics
| Parameter | JMS-17-2 | AZD8797 (KAND567) | Reference |
| Animal Model | SCID mice with MDA-MB-231 breast cancer cell xenografts | Dark Agouti rats with experimental autoimmune encephalomyelitis (EAE) | [4][5] |
| Dosing | 10 mg/kg, intraperitoneally (i.p.), twice daily | 32 or 64 mg/kg/day, continuous subcutaneous infusion | [4][5] |
| Key In Vivo Finding | Dramatic reduction of tumors in both skeleton and visceral organs. | Reduced paralysis, CNS pathology, and incidence of relapses in EAE model. Inhibited the tumor growth-promoting effect of monocytes in CLL. | [4][5][6] |
| Pharmacokinetics | Blood levels of 89 ng/ml (210 nM) one hour after 10 mg/kg i.p. dose in mice. | Oral bioavailability of 39% in rats. | [4][5] |
Signaling Pathway
The binding of the chemokine CX3CL1 to its receptor CX3CR1 activates downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) pathways. This activation promotes cell survival, proliferation, and migration. Small molecule antagonists like JMS-17-2 block this interaction, thereby inhibiting these pro-tumorigenic signals.
References
- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small Molecule Antagonist of CX3CR1 (KAND567) Inhibited the Tumor Growth-Promoting Effect of Monocytes in Chronic Lymphocytic Leukemia (CLL) [pubmed.ncbi.nlm.nih.gov]
Replicating In Vivo Efficacy of JMS-17-2: A Comparative Guide to CX3CR1 Antagonism in Breast Cancer Metastasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo performance of JMS-17-2, a potent and selective CX3CR1 antagonist, with alternative CX3CR1-targeting agents in the context of breast cancer metastasis. The data presented is based on published preclinical studies, offering a valuable resource for researchers seeking to replicate, build upon, or contextually evaluate the in vivo effects of inhibiting the CX3CR1 signaling pathway.
The Role of CX3CR1 in Breast Cancer Metastasis
The chemokine receptor CX3CR1 has been identified as a critical mediator in the metastatic cascade of breast cancer.[1] Its sole ligand, fractalkine (CX3CL1), is expressed by endothelial cells in various organs, including bone. Circulating tumor cells expressing CX3CR1 can adhere to fractalkine-expressing endothelial cells, facilitating their extravasation and seeding in distant organs, a crucial step in the formation of metastatic lesions.[1] Consequently, antagonism of the CX3CR1 receptor presents a promising therapeutic strategy to inhibit metastasis.
In Vivo Performance Comparison
This section summarizes the in vivo efficacy of JMS-17-2 and its alternatives in preclinical models of cancer.
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| JMS-17-2 | Breast Cancer (MDA-MB-231 Xenograft) | 10 mg/kg, intraperitoneal (i.p.), twice daily | Dramatically reduced the number of skeletal and soft-tissue metastases. | [1] |
| AZD8797 (KAND567) | Glioma (Orthotopic Murine Model) | 80 µg/kg, i.p., daily | Improved survival and attenuated immune infiltration in the tumor microenvironment. | |
| CX3CR1 Neutralizing Antibody (TP-502) | Breast Cancer (MDA-MB-231 Xenograft) | Pre-incubation of cells prior to inoculation | Significantly reduced the number of disseminated tumor cells in bone and lungs. | [1][2] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental setups, the following diagrams are provided.
Detailed Experimental Protocols
For researchers aiming to replicate or adapt these studies, the following detailed protocols are provided based on the available literature.
| Parameter | JMS-17-2 | AZD8797 (KAND567) | CX3CR1 Neutralizing Antibody (TP-502) |
| Cell Line | MDA-MB-231 (human breast adenocarcinoma) | Murine glioma cells | MDA-MB-231 (human breast adenocarcinoma) |
| Animal Model | Immunocompromised mice (e.g., SCID) | Syngeneic mice | Immunocompromised mice (e.g., SCID) |
| Cell Injection | Intracardiac | Intracranial | Intracardiac |
| Treatment Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Pre-incubation of cells with antibody prior to injection |
| Dosage | 10 mg/kg | 80 µg/kg | Not explicitly stated for in vivo, 15 µg/ml for in vitro |
| Frequency | Twice daily | Daily | Single pre-incubation |
| Monitoring | Bioluminescence imaging, histological analysis of tissues (bone, lung, etc.) | Survival analysis, histological analysis of brain tissue | Fluorescence microscopy of tissues to detect disseminated tumor cells |
Discussion and Conclusion
The available data strongly support the role of CX3CR1 in breast cancer metastasis and highlight the potential of its antagonists as therapeutic agents. JMS-17-2 has demonstrated significant efficacy in a clinically relevant preclinical model of breast cancer metastasis.
When comparing JMS-17-2 to its alternatives, several factors should be considered:
-
Model System: The in vivo data for JMS-17-2 and the neutralizing antibody were generated in a breast cancer metastasis model, making them directly comparable. The data for AZD8797, while promising, is from a glioma model, and its efficacy in breast cancer metastasis remains to be elucidated.
-
Route and Frequency of Administration: JMS-17-2 was administered systemically and repeatedly, mimicking a therapeutic intervention. The neutralizing antibody study primarily focused on a pre-incubation approach, demonstrating a prophylactic effect on cell seeding.
-
Data Availability: Quantitative in vivo efficacy data for JMS-17-2 in reducing metastatic burden is well-documented. While the neutralizing antibody showed a significant reduction in disseminated tumor cells, a direct comparison of tumor burden reduction with JMS-17-2 would require further studies with a therapeutic dosing regimen for the antibody.
References
Assessing the Selectivity of JMS-17-2 for CX3CR1 Over Other GPCRs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of the small molecule antagonist JMS-17-2 for its primary target, the C-X3-C motif chemokine receptor 1 (CX3CR1), against other G-protein coupled receptors (GPCRs). The information is compiled from publicly available experimental data to assist researchers in evaluating JMS-17-2 for their studies.
Executive Summary
JMS-17-2 is a potent and highly selective antagonist of CX3CR1, a key receptor in inflammatory responses and neurological processes.[1] Experimental data demonstrates its robust inhibitory activity at CX3CR1 with an IC50 of 0.32 nM.[1] Notably, JMS-17-2 exhibits significant selectivity for CX3CR1 over other closely related chemokine receptors, such as CXCR1 and CXCR2, where it shows no activity at concentrations as high as 1µM.[2] While a comprehensive screening against a broad panel of GPCRs is not publicly available, the existing data highlights a favorable selectivity profile for JMS-17-2. This guide presents the available quantitative data, details the experimental protocols used for its characterization, and provides diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Selectivity of JMS-17-2
The following table summarizes the known inhibitory activity of JMS-17-2 and a comparator compound, AZD8797 (also known as KAND567), against various GPCRs.
| Compound | Target GPCR | Assay Type | Potency (IC50/Ki) | Selectivity Notes |
| JMS-17-2 | CX3CR1 | ERK Phosphorylation Inhibition | 0.32 nM (IC50) | Potent and selective antagonist. [1] |
| CXCR1 | Not specified | > 1 µM | No activity observed at high concentrations.[2] | |
| CXCR2 | Not specified | > 1 µM | No activity observed at high concentrations.[2] | |
| CCR1 | Not specified | Data not available | Developed from a CCR1 antagonist (parent compound IC50 for CX3CR1 = 268 nM).[2] | |
| AZD8797 (KAND567) | CX3CR1 | Flow Adhesion Assay (hWB) | 300 nM (IC50) | Allosteric non-competitive antagonist. [3] |
| CX3CR1 | Flow Adhesion Assay (B lymphocyte cell line) | 6 nM (IC50) | ||
| CXCR2 | Not specified | 2800 nM (Ki) | Approximately 718-fold more selective for CX3CR1 (based on Ki values). |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to assess the selectivity of JMS-17-2, the following diagrams illustrate the CX3CR1 signaling pathway and the general workflows for key experimental assays.
Caption: CX3CR1 Signaling Pathway and Point of Inhibition by JMS-17-2.
Caption: General Experimental Workflows for Assessing GPCR Antagonism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize the selectivity of CX3CR1 antagonists.
Radioligand Competition Binding Assay
This assay determines the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of its binding affinity (Ki).
1. Membrane Preparation:
-
Culture cells overexpressing the target GPCR (e.g., CX3CR1 or other GPCRs for selectivity screening).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Competition Binding Reaction:
-
In a multi-well plate, combine the prepared cell membranes, a fixed concentration of a radiolabeled CX3CR1 ligand (e.g., [¹²⁵I]-CX3CL1), and varying concentrations of the unlabeled test compound (JMS-17-2).
-
To determine non-specific binding, a parallel set of reactions is prepared with a high concentration of an unlabeled reference antagonist.
-
Incubate the plates at a controlled temperature for a sufficient time to reach binding equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
ERK Phosphorylation Inhibition Assay
This functional assay measures the ability of a compound to block the downstream signaling of a GPCR, in this case, the phosphorylation of ERK1/2.
1. Cell Culture and Treatment:
-
Seed CX3CR1-expressing cells in a multi-well plate and culture until they reach the desired confluence.
-
Pre-incubate the cells with various concentrations of JMS-17-2 for a specified period.
2. Ligand Stimulation:
-
Stimulate the cells with a fixed concentration of the CX3CR1 agonist, CX3CL1 (fractalkine), for a time known to induce maximal ERK phosphorylation.
3. Cell Lysis and Protein Quantification:
-
Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration in each lysate.
4. Detection of Phosphorylated ERK (p-ERK):
-
The levels of p-ERK1/2 and total ERK1/2 can be quantified using various methods, including:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use a sandwich ELISA kit with antibodies specific for p-ERK1/2 and total ERK1/2.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against p-ERK1/2 and total ERK1/2, followed by detection with secondary antibodies.
-
5. Data Analysis:
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized p-ERK1/2 levels against the log concentration of JMS-17-2 and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The available data strongly indicates that JMS-17-2 is a potent and highly selective antagonist of CX3CR1. Its lack of activity against closely related chemokine receptors at high concentrations underscores its specificity. While a comprehensive selectivity profile against a wider range of GPCRs would be beneficial for a complete assessment of its off-target effects, the current evidence supports its use as a selective tool for studying CX3CR1-mediated processes. Researchers should consider the potential for interaction with CCR1, given the developmental history of JMS-17-2, and if necessary, perform direct binding or functional assays against this receptor in their specific experimental context. The detailed experimental protocols provided in this guide offer a framework for such validation studies.
References
- 1. A Novel Small Molecule CX3CR1 Antagonist Halts Metastasis - Joseph Salvino [grantome.com]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Proper Disposal of JMS-175-2
A critical first step in the safe disposal of any chemical, including JMS-175-2, is to consult its Safety Data Sheet (SDS). An SDS provides comprehensive information on the substance's properties, hazards, and specific instructions for handling, storage, and disposal. The following guide outlines the necessary procedures for the proper disposal of laboratory chemicals, which should be adapted to the specific information found in the SDS for this compound.
General Principles of Laboratory Chemical Waste Disposal
The proper management of chemical waste is essential for the safety of laboratory personnel and the protection of the environment.[1][2] Adherence to institutional, local, and national regulations is mandatory.[1]
1. Waste Identification and Characterization: The first step is to determine if the waste is hazardous.[3] A waste is generally considered hazardous if it exhibits one or more of the following characteristics:
-
Ignitability: Liquids with a flashpoint below 140°F, solids that can cause fire through friction, or oxidizers.[3]
-
Corrosivity: Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[3]
-
Reactivity: Substances that are unstable, react violently with water, or can generate toxic gases.[3]
-
Toxicity: Harmful or fatal if ingested or absorbed.[3]
The SDS for this compound will contain specific information on its hazards.
2. Segregation of Chemical Waste: Incompatible chemicals must be segregated to prevent dangerous reactions.[1][4] Store different classes of chemical waste in separate, designated areas.[2][4] For example, acids should be stored separately from bases, and oxidizers should be kept away from flammable organic solvents.[4]
3. Waste Accumulation and Storage: Chemical waste should be accumulated at or near the point of generation.[1] Storage areas must be well-ventilated, and secondary containment should be used to prevent spills.[1][2][4] All waste containers must be kept closed except when adding waste.[3][5]
Procedural Steps for Disposal of this compound
Step 1: Obtain and Review the Safety Data Sheet (SDS) Contact the manufacturer or supplier of this compound to obtain the most current SDS. This document is the primary source of information for safe handling and disposal.
Step 2: Personal Protective Equipment (PPE) Based on the SDS, identify and use the appropriate PPE. This may include safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[6]
Step 3: Container Selection and Labeling
-
Container: Use a container that is chemically compatible with this compound and is in good condition with a secure, leak-proof lid.[1]
-
Labeling: All waste containers must be clearly labeled.[2][3] The label should include:
Step 4: Waste Collection Collect waste this compound in the designated, labeled container. Do not mix it with other incompatible waste streams.[4]
Step 5: Arrange for Disposal Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a waste pickup.[3][8] Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS office and local regulations.[1][9]
Key Information for Chemical Waste Management
| Parameter | Guideline | Source |
| Waste Segregation | Incompatible chemicals must be separated by physical barriers or stored in separate containment. | [1][4] |
| Container Requirements | Must be chemically compatible, in good condition, and have a secure, leak-proof closure. | [1] |
| Labeling | Must include "Hazardous Waste," full chemical names, concentrations, accumulation start date, and hazard information. | [2][4][7] |
| Storage Time Limit | Varies by regulation; for academic labs, often a maximum of six months. | [1] |
| Disposal Method | Through the institution's designated hazardous waste collection program. | [3][9] |
Experimental Workflow for Chemical Disposal
Caption: Workflow for the proper disposal of a laboratory chemical.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for this compound and your institution's Environmental Health and Safety office for detailed procedures and to ensure compliance with all applicable regulations.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. cdms.telusagcg.com [cdms.telusagcg.com]
- 7. utoledo.edu [utoledo.edu]
- 8. business-services.miami.edu [business-services.miami.edu]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling JMS-175-2
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the CX3CR1 antagonist, JMS-175-2 (CAS: 1380392-05-1). The following procedural guidance is intended to be a primary resource for laboratory safety and chemical handling, ensuring the protection of all personnel.
Compound Information and Storage
This compound is a potent and selective antagonist of the CX3CR1 receptor, with the molecular formula C25H26ClN3O.[1][2] It is typically supplied as a solid powder and is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] While it is shipped as a non-hazardous chemical, it is crucial to handle it with care in a laboratory setting.[2][3]
Storage Conditions:
| Condition | Temperature | Duration |
| Short-term | 0-4 °C | Days to Weeks |
| Long-term | -20 °C | Months to Years |
Data compiled from supplier information.[2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specific Item | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities | Use a fume hood to control exposure to dust or aerosols. |
PPE Workflow Diagram
Caption: Workflow for donning and doffing PPE when handling this compound.
Handling Procedures
Adherence to the following step-by-step handling procedures is critical for maintaining a safe laboratory environment.
Experimental Protocol: Preparation of a Stock Solution
-
Preparation: Before handling the compound, ensure your work area in the fume hood is clean and uncluttered. Assemble all necessary equipment, including vials, pipettes, and solvent (DMSO).
-
Weighing: Tare a clean, empty vial on an analytical balance. Carefully weigh the desired amount of this compound powder in the vial.
-
Solubilization: In the fume hood, add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Labeling: Clearly label the vial with the compound name (this compound), concentration, solvent, and date of preparation.
-
Storage: Store the stock solution at the recommended temperature as outlined in the storage table.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Procedure |
| Unused solid this compound | Labeled hazardous chemical waste container | Collect in a clearly labeled, sealed container for chemical waste pickup. |
| Contaminated solid waste (e.g., gloves, weigh boats, pipette tips) | Lined chemical waste bin | Place in a designated, sealed container for solid chemical waste. |
| Liquid waste (e.g., unused stock solutions, contaminated solvent) | Labeled hazardous liquid chemical waste container | Collect in a compatible, sealed container for liquid chemical waste disposal. Do not pour down the drain. |
| Empty this compound container | Glass or regular trash | Triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the first rinse as hazardous liquid waste. After triple rinsing and air drying, deface the label and dispose of the container in the appropriate recycling or trash bin. |
Logical Flow for Waste Disposal
Caption: Decision-making process for the proper disposal of this compound waste.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in the public domain. The information provided is based on general laboratory safety practices for handling research chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a thorough risk assessment before commencing any work with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
